molecular formula C17H16N6O3S2 B2550765 Xmu-MP-1 CAS No. 2061980-01-4; 53267-01-9

Xmu-MP-1

カタログ番号: B2550765
CAS番号: 2061980-01-4; 53267-01-9
分子量: 416.47
InChIキー: YRDHKIFCGOZTGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xmu-MP-1 is a useful research compound. Its molecular formula is C17H16N6O3S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDHKIFCGOZTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Xmu-MP-1: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, tissue regeneration, and cell proliferation, making this compound a valuable tool for both basic research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hippo signaling cascade, summarizing key quantitative data, and outlining typical experimental protocols.

Core Mechanism: Inhibition of the Hippo Pathway

The primary mechanism of action of this compound is the reversible and selective inhibition of MST1 and MST2 kinases.[2][3] In the canonical Hippo signaling pathway, MST1/2 form a complex with the scaffold protein SAV1 to phosphorylate and activate the LATS1/2 kinases. LATS1/2, in conjunction with MOB1, then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4] Phosphorylation of YAP/TAZ leads to their sequestration in the cytoplasm and subsequent degradation, preventing their nuclear translocation and interaction with TEAD transcription factors.[4]

This compound competitively binds to the ATP-binding pocket of MST1/2, preventing their autophosphorylation and the subsequent phosphorylation of downstream targets.[1][5] This inhibition of the MST1/2 kinase activity leads to the dephosphorylation and activation of YAP/TAZ.[6][7] Activated YAP/TAZ then translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation, survival, and tissue regeneration, such as CTGF and CYR61.[8][9]

Signaling Pathway Diagram

Xmu_MP_1_Mechanism cluster_Hippo_Inactive Hippo Pathway Inactive (this compound) XmuMP1 This compound MST1_2_inactive MST1/2 XmuMP1->MST1_2_inactive Inhibits LATS1_2_inactive LATS1/2 MST1_2_inactive->LATS1_2_inactive YAP_TAZ_active YAP/TAZ LATS1_2_inactive->YAP_TAZ_active Nucleus_active Nucleus YAP_TAZ_active->Nucleus_active Translocation TEAD TEAD Gene_Expression Gene Expression (CTGF, CYR61) TEAD->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: this compound inhibits MST1/2, leading to YAP/TAZ activation and gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity
TargetIC50 (nM)Assay TypeReference
MST171.1 ± 12.9Enzyme-linked immunosorbent assay[1][2]
MST238.1 ± 6.9Enzyme-linked immunosorbent assay[1][2]
Table 2: Effective Concentrations in Cellular Assays
Cell LineConcentrationEffectReference
HepG20.1 - 10 µMDose-dependent reduction of p-LATS1/2 and p-YAP[1][6]
Neonatal Rat Cardiomyocytes (NRCM)1 - 5 µM>5-fold increase in YAP activity[10]
Hematopoietic Tumor Cells2.5 µMIncreased caspase 3/7 activity[6]
Mouse ChondrocytesNot specifiedRescued IL-1β-induced decrease in YAP expression[4]
Table 3: In Vivo Efficacy and Pharmacokinetics
Animal ModelDosageRouteKey FindingsReference
Mice (Liver Injury)1 - 3 mg/kgIntraperitonealAugmented liver repair and regeneration[1][3]
Mice (Intestinal Injury)1 - 3 mg/kgIntraperitonealAugmented intestinal repair[1][3]
Mice (Pressure Overload-induced Cardiac Hypertrophy)1 mg/kg (every other day)IntraperitonealImproved cardiac function, reduced apoptosis and fibrosis[10]
RatsNot specifiedIntraperitonealHalf-life of 1.2 hours, bioavailability of 39.5%[1]
Mice (LPS-induced Acute Lung Injury)1 mg/kgIntraperitonealAttenuated tissue injury[9]

Key Experimental Protocols

Below are detailed methodologies for commonly cited experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MST1 and MST2.

Methodology:

  • Recombinant human MST1 or MST2 protein is incubated with a specific substrate (e.g., a peptide derived from MOB1) in a kinase reaction buffer containing ATP.

  • A serial dilution of this compound is added to the reaction wells.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped, and the level of substrate phosphorylation is quantified using a phosphorylation-specific antibody in an ELISA format.

  • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis of Hippo Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key Hippo pathway components in cultured cells.

Methodology:

  • Cells (e.g., HepG2) are seeded and cultured to a desired confluency.

  • Cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MST1/2, LATS1/2, YAP, and MOB1.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

YAP/TAZ Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of this compound on the subcellular localization of YAP/TAZ.

Methodology:

  • Cells are grown on glass coverslips.

  • Cells are treated with this compound or a vehicle control.

  • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Cells are incubated with a primary antibody against YAP or TAZ.

  • After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

  • The nuclear-to-cytoplasmic fluorescence intensity ratio is quantified to assess translocation.

In Vivo Mouse Model of Tissue Injury

Objective: To evaluate the in vivo efficacy of this compound in promoting tissue repair and regeneration.

Methodology:

  • A model of tissue injury is induced in mice (e.g., partial hepatectomy for liver regeneration, or administration of dextran sulfate sodium (DSS) for colitis).

  • Mice are treated with this compound (e.g., 1-3 mg/kg via intraperitoneal injection) or a vehicle control at specified time points.

  • Animal health and survival are monitored.

  • At the end of the experiment, tissues are harvested for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for Hippo pathway components, qPCR for YAP/TAZ target genes).

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis IF Immunofluorescence (YAP Nuclear Translocation) Treatment->IF qPCR RT-qPCR (CTGF, CYR61) Treatment->qPCR Western_Blot Western Blot (p-YAP, YAP) Lysis->Western_Blot Animal_Model Animal Model of Injury (e.g., Liver Injury) Treatment_InVivo This compound Treatment (i.p. injection) Animal_Model->Treatment_InVivo Tissue_Harvest Tissue Harvest Treatment_InVivo->Tissue_Harvest Histology Histological Analysis Tissue_Harvest->Histology Molecular_Analysis Molecular Analysis (Western, qPCR) Tissue_Harvest->Molecular_Analysis

Caption: A typical workflow for characterizing this compound's effects in vitro and in vivo.

Conclusion

This compound is a well-characterized inhibitor of MST1/2 kinases that potently activates the YAP/TAZ transcriptional co-activators. Its ability to promote cell proliferation and survival has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential for regenerative medicine and as a tool to study the complex biology of the Hippo pathway. This guide provides a foundational understanding of its core mechanism of action for professionals in the field of drug discovery and biomedical research.

References

Xmu-MP-1: A Technical Guide to a Potent MST1/2 Inhibitor for Tissue Regeneration and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] Discovered by a research team from Xiamen University and Peking University, this compound has garnered significant interest for its ability to promote tissue repair and regeneration in various organs, including the liver, intestines, and skin.[3][4] this compound functions by blocking the kinase activity of MST1/2, which in turn leads to the activation of the downstream effector protein, Yes-associated protein (YAP).[2][3] This technical guide provides an in-depth overview of this compound, covering its discovery, chemical synthesis, mechanism of action, and key experimental protocols for its characterization.

Chemical Synthesis

This compound, with the chemical name 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1][5]diazepin-2-yl)amino)benzenesulfonamide, was identified through a high-throughput screening of a kinase-directed compound library.[3] While a detailed, step-by-step synthesis protocol is provided in the supplementary materials (fig. S2) of the original discovery publication by Fan et al. in Science Translational Medicine (2016), the general synthesis involves the construction of the core pyrimido[5,4-b]thieno[3,2-e][1][5]diazepine ring system followed by the addition of the benzenesulfonamide group. The synthesis of related thieno[3,2-e][1][5]diazepine and pyrimido[4,5-b][1][5]diazepine structures has been described in the literature, providing a basis for understanding the synthetic strategy.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. In a simplified model, the core kinase cassette consists of MST1/2 and LATS1/2. When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. This prevents YAP from entering the nucleus and promoting the transcription of genes involved in cell proliferation and survival.

This compound exerts its effects by directly inhibiting the kinase activity of MST1 and MST2.[2] This inhibition prevents the phosphorylation and activation of LATS1/2, which in turn leads to the dephosphorylation and activation of YAP.[1] Activated YAP then translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocation pYAP->YAP Dephosphorylation Xmu_MP_1 This compound Xmu_MP_1->MST1_2 Inhibits YAP_nuc->YAP TEAD TEAD YAP_nuc->TEAD Binds Proliferation Cell Proliferation & Survival Genes TEAD->Proliferation Activates Transcription

Diagram 1: this compound inhibits the Hippo pathway, leading to YAP activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Reference
MST171.1[2]
MST238.1[2]

Table 2: In Vitro Cellular Activity

Cell LineAssayEffectConcentrationReference
HepG2p-MOB1, p-LATS1/2, p-YAP reductionDose-dependent inhibition0.1 - 10 µM[2]
Hematopoietic tumor cell lines (Namalwa, Raji, Ramos, Jurkat, Daudi)Cell Viability (EC50)Inhibition of growth1.21 - 2.7 µM[1]
Neonatal rat cardiomyocytesApoptosis reductionSignificant reduction1 - 5 µM
Neonatal rat cardiomyocytesYAP activity>5-fold increase1 - 5 µM

Table 3: In Vivo Efficacy

Animal ModelConditionDosageEffectReference
MouseAcute and chronic liver injury1 - 3 mg/kg (i.p.)Augmented liver repair and regeneration[3]
MouseIntestinal injury1 - 3 mg/kg (i.p.)Augmented intestinal repair[3]
MousePressure overload-induced hypertrophy1 mg/kg (i.p. every other day)Improved cardiac contractility, reduced hypertrophy

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

MST1/2 Kinase Inhibition Assay (ELISA-based)

This protocol describes a high-throughput biochemical assay to screen for and characterize inhibitors of MST1/2 kinases.

Materials:

  • Recombinant MST1 or MST2 kinase

  • Recombinant MOB1 protein (substrate)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Anti-phospho-MOB1 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate

Procedure:

  • Coat a 96-well microplate with recombinant MOB1 protein overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a reaction mixture containing MST1 or MST2 kinase, ATP, and varying concentrations of this compound in the assay buffer.

  • Add the reaction mixture to the wells and incubate for 1 hour at 30°C.

  • Wash the plate three times with wash buffer.

  • Add the anti-phospho-MOB1 antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Coat Coat plate with MOB1 substrate Start->Coat Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Reaction Add MST1/2, ATP, and this compound Wash2->Add_Reaction Incubate1 Incubate Add_Reaction->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Primary_Ab Add anti-p-MOB1 antibody Wash3->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash4->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Incubate4 Incubate in dark Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read End End Read->End

Diagram 2: Workflow for the ELISA-based MST1/2 kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of hematopoietic tumor cells.

Materials:

  • Hematopoietic cell lines (e.g., Namalwa)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Namalwa cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • White-walled 96-well plate

Procedure:

  • Seed Namalwa cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 80 µL of medium.[5]

  • Treat cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.25, 2.5 µM) and a vehicle control for 48 hours.[5]

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes in the dark.[5]

  • Measure the luminescence of each well using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blotting for Hippo Pathway Proteins

This protocol is for the detection of the phosphorylation status of key Hippo pathway proteins.

Materials:

  • HepG2 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-LATS1, anti-LATS1, anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat HepG2 cells with this compound at desired concentrations for the appropriate time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Immunofluorescence for YAP Nuclear Translocation

This protocol allows for the visualization of YAP localization within the cell.

Materials:

  • HepG2 cells

  • Glass coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-YAP)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Seed HepG2 cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound or a vehicle control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 1 hour.

  • Incubate the cells with the anti-YAP primary antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images.

IF_Workflow Start Start: Seed cells on coverslips Treat Treat with this compound Start->Treat Fix Fix with Paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with anti-YAP antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab DAPI Counterstain with DAPI Secondary_Ab->DAPI Mount Mount coverslips DAPI->Mount Visualize Visualize with fluorescence microscope Mount->Visualize End End Visualize->End

Diagram 3: Workflow for YAP immunofluorescence staining.

Conclusion

This compound represents a significant advancement in the field of regenerative medicine and oncology. As a potent and selective inhibitor of MST1/2, it provides a powerful tool to modulate the Hippo signaling pathway and promote tissue repair. Its dual role in promoting regeneration in healthy tissues while inhibiting the growth of certain cancer types highlights the complex, context-dependent nature of the Hippo pathway. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel drugs targeting the Hippo signaling cascade. Further investigation into its long-term safety and efficacy in various disease models is warranted to fully realize its clinical promise.

References

Beyond MST1/2: An In-depth Technical Guide to the Target Profile of Xmu-MP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interactions of Xmu-MP-1, a potent inhibitor of the Hippo signaling pathway, with a specific focus on its targets beyond the well-characterized Mammalian Sterile 20-like kinases 1 and 2 (MST1/2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support researchers and drug development professionals in their understanding and application of this small molecule inhibitor.

Introduction

This compound is a reversible and selective ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1] By inhibiting MST1/2, this compound blocks the phosphorylation of downstream effectors such as Large Tumor Suppressor Kinases 1/2 (LATS1/2) and MOB Kinase Activator 1 (MOB1), leading to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[1] This modulation of the Hippo pathway has demonstrated therapeutic potential in promoting tissue repair and regeneration.[2] However, a comprehensive understanding of its full target landscape is crucial for predicting potential off-target effects and for the development of more selective inhibitors. Kinome-wide profiling has revealed that this compound interacts with a number of other kinases, highlighting the importance of considering these off-target interactions in experimental design and interpretation.

Core On-Target Activity: The Hippo Signaling Pathway

The primary targets of this compound are MST1 (also known as STK4) and MST2 (also known as STK3), the core upstream kinases of the Hippo signaling pathway. This pathway plays a crucial role in the regulation of organ size, cell proliferation, and apoptosis.[3] In a simplified model, the activation of MST1/2 initiates a phosphorylation cascade that ultimately leads to the phosphorylation and cytoplasmic sequestration of YAP, thereby inhibiting its transcriptional activity. By inhibiting MST1/2, this compound effectively deactivates this inhibitory cascade, freeing YAP to enter the nucleus and promote the expression of genes involved in cell growth and proliferation.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues Soluble Factors Soluble Factors LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_nuc YAP YAP->YAP_nuc translocates YAP_P p-YAP YAP_P->YAP dephosphorylates 14-3-3 14-3-3 YAP_P->14-3-3 binds 14-3-3->YAP_P sequesters in cytoplasm XmuMP1 This compound XmuMP1->MST1_2 inhibits YAP_nuc->YAP translocates TEAD TEAD YAP_nuc->TEAD binds Genes Target Gene Expression TEAD->Genes promotes transcription

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Off-Target Profile of this compound

Kinome-wide screening using the KINOMEscan™ platform has provided valuable insights into the broader target profile of this compound. The following tables summarize the quantitative data for the off-target kinases identified in the original study by Fan et al. (2016).

Table 1: High-Affinity Off-Target Kinases of this compound

This table presents the kinases that showed the most significant binding to this compound in the KINOMEscan™ assay, as indicated by a low percentage of control binding.

Target KinaseGene SymbolKinase Family% Control @ 1µMDissociation Constant (Kd) (nM)
Aurora Kinase AAURKAAurora0.518
Aurora Kinase BAURKBAurora1.549
Thousand and one amino acid kinase 1TAOK1STE202.572
Thousand and one amino acid kinase 2TAOK2STE203.5110
Thousand and one amino acid kinase 3TAOK3STE201.032
Janus Kinase 1JAK1Tyrosine5.0180
Mitogen-activated protein kinase kinase kinase 2MAP3K2STE118.0300
Mitogen-activated protein kinase kinase kinase 3MAP3K3STE116.0220
Unc-51 like kinase 1ULK1Ser/Thr9.0350
Unc-51 like kinase 2ULK2Ser/Thr7.0260

Data extracted and compiled from the supplementary materials of Fan et al., Science Translational Medicine, 2016.

Table 2: Additional Off-Target Kinases with Moderate Affinity

This table includes other kinases that demonstrated notable interaction with this compound.

Target KinaseGene SymbolKinase Family% Control @ 1µM
Serine/threonine-protein kinase 26STK26STE2012
Serine/threonine-protein kinase 33STK33CAMK15
Serine/threonine-protein kinase 36STK36Other18
Serine/threonine-protein kinase 38STK38AGC20
Serine/threonine-protein kinase 38 likeSTK38LAGC22
Serine/threonine-protein kinase 40STK40Other25

Data extracted and compiled from the supplementary materials of Fan et al., Science Translational Medicine, 2016.

Experimental Protocols

KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) was utilized to determine the kinase selectivity of this compound. This method is an active site-directed competition binding assay that is independent of ATP.

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol Outline:

  • Kinase-Ligand Binding: A panel of DNA-tagged recombinant human kinases is incubated with the immobilized active-site directed ligand in the presence of the test compound (this compound) or a DMSO control.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is measured by eluting the DNA tags and quantifying them using qPCR.

  • Data Analysis: The results are reported as "% Control", which is calculated as: (Signal with compound / Signal with DMSO) x 100. A lower % Control value indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

In Vitro MST1/2 Kinase Assay

This assay is used to determine the inhibitory activity of this compound against its primary targets, MST1 and MST2.

Materials:

  • Recombinant human MST1 or MST2 kinase

  • Recombinant MOB1 (as substrate)

  • This compound

  • ATP (radiolabeled or with a detection system)

  • Kinase assay buffer

  • SDS-PAGE and Western blotting reagents

Protocol Outline:

  • Reaction Setup: Recombinant MST1 or MST2 is incubated with the substrate (MOB1) in the kinase assay buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer.

  • Detection of Phosphorylation: The level of MOB1 phosphorylation is assessed by Western blotting using a phospho-specific antibody. Alternatively, if radiolabeled ATP is used, the incorporation of the radiolabel into MOB1 is quantified.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for kinase inhibitor profiling and the logical relationship of this compound's on- and off-target effects.

Kinase_Inhibitor_Profiling_Workflow cluster_screening High-Throughput Screening cluster_profiling Selectivity Profiling cluster_validation Target Validation HTS Compound Library Screening Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID KinomeScan KINOMEscan™ Assay (400+ kinases) Hit_ID->KinomeScan Data_Analysis Data Analysis (% Control, Kd) KinomeScan->Data_Analysis On_Target On-Target Validation (MST1/2 Assay) Data_Analysis->On_Target Off_Target Off-Target Validation (e.g., Aurora Kinase Assay) Data_Analysis->Off_Target Cell_Assay Cell-Based Assays (Phenotypic Effects) On_Target->Cell_Assay Off_Target->Cell_Assay

Caption: A generalized workflow for kinase inhibitor profiling and validation.

XmuMP1_Target_Effects cluster_on_target On-Target Effects cluster_off_target Off-Target Effects XmuMP1 This compound MST1_2 MST1/2 Inhibition XmuMP1->MST1_2 Aurora_Kinases Aurora Kinase Inhibition XmuMP1->Aurora_Kinases Other_Kinases Other Kinase Inhibition XmuMP1->Other_Kinases Hippo_Inactivation Hippo Pathway Inactivation MST1_2->Hippo_Inactivation YAP_Activation YAP Activation Hippo_Inactivation->YAP_Activation Tissue_Regeneration Tissue Regeneration YAP_Activation->Tissue_Regeneration Cell_Cycle Cell Cycle Perturbation Aurora_Kinases->Cell_Cycle Other_Effects Other Cellular Effects Other_Kinases->Other_Effects

Caption: Logical relationship of this compound's on-target and off-target effects.

Conclusion

This compound is a valuable tool for studying the Hippo signaling pathway and holds promise for regenerative medicine. However, its utility in research and potential clinical development necessitates a thorough understanding of its complete target profile. The data presented in this guide highlight that this compound interacts with several kinases beyond MST1/2, some with high affinity. These off-target interactions, particularly with kinases involved in cell cycle regulation like Aurora kinases, should be carefully considered when interpreting experimental results and evaluating the therapeutic potential of this compound and its analogs. This guide provides a foundational resource for researchers to navigate the complexities of this compound's mechanism of action and to inform the design of future studies and the development of next-generation Hippo pathway inhibitors.

References

Xmu-MP-1 Signaling Cascade: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Signaling Cascade and Downstream Effectors of Xmu-MP-1 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a potent, selective, and reversible small molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] By targeting MST1/2, this compound effectively blocks the canonical Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activator Yes-associated protein (YAP).[2][3] This guide provides a comprehensive overview of the this compound signaling cascade, its downstream effectors, and detailed experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tissue regeneration, cancer biology, and drug development.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[2] Dysregulation of this pathway is implicated in the development of various cancers and degenerative diseases. The core of the Hippo pathway in mammals consists of a kinase cascade including MST1/2 and Large Tumor Suppressor 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates and inactivates the transcriptional co-activator YAP and its paralog, TAZ. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation.

This compound was identified through a high-throughput screening as a selective inhibitor of MST1/2.[2] Its ability to modulate the Hippo pathway has positioned it as a valuable tool for studying tissue repair and regeneration.[2][4] In preclinical models, this compound has been shown to promote the regeneration of liver and intestinal tissues and protect the heart from pressure overload-induced damage.[2][4] Conversely, in certain cancer types, such as hematopoietic tumors, this compound can induce cell cycle arrest, apoptosis, and autophagy.[5][6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of MST1 and MST2.[7] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation. This inhibition disrupts the entire downstream Hippo signaling cascade.

The primary molecular consequence of MST1/2 inhibition by this compound is the reduced phosphorylation of LATS1/2 and its co-factor MOB1.[3][8] This leads to the dephosphorylation and activation of YAP.[3] Activated YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[9]

Xmu_MP_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MST1_2 MST1/2 This compound->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_p p-YAP (Inactive) LATS1_2->YAP_p Phosphorylates YAP YAP (Active) Degradation Proteasomal Degradation YAP_p->Degradation YAP_n YAP YAP->YAP_n Translocates TEAD TEAD YAP_n->TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Diagram 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)Reference
MST171.1 ± 12.9[3]
MST238.1 ± 6.9[3]

Table 2: Cellular Activity (EC₅₀) in Hematopoietic Cancer Cell Lines (72h treatment)

Cell LineCancer TypeEC₅₀ (µM)Reference
NamalwaBurkitt's Lymphoma1.20[5]
RajiBurkitt's Lymphoma~1.5[5]
RamosBurkitt's Lymphoma~2.0[5]
JurkatT-cell Leukemia~2.7[5]
DaudiBurkitt's Lymphoma~2.5[5]

Downstream Effectors and Cellular Outcomes

The inhibition of the Hippo pathway by this compound leads to a variety of cellular responses that are highly context-dependent.

  • Tissue Regeneration and Proliferation: In normal tissues such as the liver and intestine, this compound promotes cell proliferation and regeneration by activating YAP.[2] This has been observed in models of acute and chronic liver injury.[3]

  • Cardioprotection: this compound has been shown to protect the heart from pressure overload by reducing cardiomyocyte apoptosis and fibrosis.[4]

  • Anti-tumor Effects in Hematopoietic Cancers: In contrast to its regenerative effects in normal tissues, this compound induces cytostatic and cytotoxic effects in hematopoietic tumor cells.[5][6] This includes:

    • Cell Cycle Arrest: Primarily at the G2/M phase.[5]

    • Apoptosis: Indicated by increased caspase-3/7 activity and PARP cleavage.[5]

    • Autophagy: Evidenced by increased LC3-II levels and decreased p62.[5]

  • Neuroprotection: In models of Alzheimer's disease, this compound has demonstrated neuroprotective effects by reducing tau phosphorylation, amyloid-beta deposition, and neuronal apoptosis.[10]

  • Cartilage Protection: In osteoarthritis models, this compound has been shown to inhibit cartilage degradation and chondrocyte apoptosis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete medium.[5]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.25, 2.5 µM) dissolved in DMSO.[5] A DMSO-only control should be included.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTS/MTT Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS/MTT reagent to each well.[5]

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[5]

  • Compound Treatment: Treat cells with desired concentrations of this compound for 48 hours.[5]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 30 minutes to 1 hour, protected from light.[5]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number or a vehicle control.

Western Blot Analysis for Phosphorylation Status

This technique is used to determine the phosphorylation status of key proteins in the Hippo pathway.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MST1/2, MST1, p-MOB1, MOB1, p-LATS1, LATS1, p-YAP, and YAP overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HepG2, Namalwa) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment harvest Cell Harvesting treatment->harvest western_blot Western Blot (p-YAP, YAP, etc.) harvest->western_blot viability_assay Cell Viability Assay (MTS/MTT) harvest->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo) harvest->apoptosis_assay qpcr RT-qPCR (CTGF, CYR61) harvest->qpcr data_analysis Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis qpcr->data_analysis end End data_analysis->end

Diagram 2: General Experimental Workflow.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of the Hippo signaling pathway in health and disease. Its selective inhibition of MST1/2 kinases provides a specific means to activate the downstream effector YAP, offering therapeutic potential for tissue regeneration. Conversely, its ability to induce cell death in certain cancer contexts highlights its potential as an anti-cancer agent. This guide provides a foundational understanding of the this compound signaling cascade and the experimental approaches to study its effects, aiming to facilitate further research and drug development efforts targeting the Hippo pathway.

References

Xmu-MP-1: A Deep Dive into its Effects on Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] This pathway is a critical regulator of organ size, tissue regeneration, cell proliferation, and apoptosis.[3][4] Dysregulation of the Hippo pathway is frequently observed in various human cancers.[3] this compound acts by blocking the kinase activity of MST1/2, which in turn prevents the phosphorylation of the downstream effectors LATS1/2 and subsequently the transcriptional co-activator Yes-associated protein (YAP).[5][6] This inhibition leads to the nuclear translocation and activation of YAP, promoting the transcription of genes involved in cell growth and proliferation.[5][6] However, the ultimate effect of this compound on cell fate—whether it promotes proliferation or induces apoptosis—appears to be highly context- and cell-type-dependent. This guide provides a comprehensive technical overview of the dual roles of this compound in modulating cell proliferation and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: The Hippo Signaling Pathway

This compound is a reversible and selective inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][5] In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates LATS1/2 kinases.[3] Activated LATS1/2 then phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation.[3] By inhibiting MST1/2, this compound disrupts this phosphorylation cascade, resulting in the dephosphorylation and activation of YAP.[5][6] Activated YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of target genes that regulate cell proliferation and inhibit apoptosis.[3][6]

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 complexes with YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 co-activates pYAP p-YAP YAP->pYAP YAP_n YAP YAP->YAP_n translocation pYAP->YAP dephosphorylation (promoted by this compound) 14-3-3 14-3-3 pYAP->14-3-3 binds to 14-3-3->pYAP sequesters in cytoplasm XmuMP1 This compound XmuMP1->MST1_2 inhibits TEAD TEAD YAP_n->TEAD binds to TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes promotes transcription

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound.

This compound's Dichotomous Effects on Cell Fate

The cellular response to this compound is not uniform. In some contexts, its ability to activate YAP promotes cell proliferation and tissue regeneration. Conversely, in other scenarios, particularly in certain cancer types, this compound treatment leads to cell cycle arrest and apoptosis.

Promotion of Cell Proliferation and Tissue Regeneration

In non-cancerous cells and in specific injury models, this compound has demonstrated a significant pro-proliferative and regenerative capacity.

  • Liver and Intestinal Repair: In vivo studies in mice have shown that this compound augments both intestinal and liver repair and regeneration following acute and chronic injuries.[2][5]

  • Cardiomyocyte Proliferation: In neonatal rat cardiomyocytes, this compound treatment increased the proliferation of cardiomyocytes as indicated by Ki-67 staining.[7]

  • Chondrocyte Proliferation: In a model of osteoarthritis, this compound rescued the suppressed proliferation of chondrocytes induced by IL-1β treatment.[8][9]

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In contrast to its regenerative effects, this compound exhibits potent anti-cancer activity in several cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

  • Hematopoietic Cancers: this compound effectively reduces the viability of hematopoietic cancer cells, including B- and T-cell lines.[3][4] It blocks cell cycle progression, predominantly at the G2/M phase, and induces apoptosis.[3][4]

  • Clear Cell Renal Cell Carcinoma (ccRCC): In 786-O ccRCC cells, this compound inhibited cell growth in a dose-dependent manner.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: IC50 Values of this compound

ParameterValueReference
MST171.1 ± 12.9 nM[5]
MST238.1 ± 6.9 nM[5]

Table 2: EC50 Values of this compound in Hematopoietic Cancer Cell Lines (72h treatment)

Cell LineEC50 (µM)Reference
Namalwa1.21 - 2.7[11]
Raji1.21 - 2.7[11]
Ramos1.21 - 2.7[11]
Jurkat1.21 - 2.7[11]
Daudi1.21 - 2.7[11]

Table 3: Effect of this compound on Apoptosis and Cell Survival

Cell Type/ModelTreatmentEffectReference
Hematopoietic Tumor CellsThis compoundIncreased caspase 3/7 activity and cleaved PARP levels.[3]
Namalwa CellsThis compound (concentration-dependent)Significant increase in caspase 3/7 activity.[3]
Neonatal Rat CardiomyocytesThis compound (1-5 µM) + H₂O₂ (200 µM)Significantly reduced number of TUNEL positive cells.[7]
Neonatal Rat CardiomyocytesThis compoundIncreased cell survival by 25-30%.[7]
OA ChondrocytesThis compound + IL-1βRestored increased cell apoptosis induced by IL-1β.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on cell proliferation and apoptosis.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[12] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[13]

    • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]

    • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with this compound and controls cell_seeding->treatment incubation Incubate for defined period treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Figure 2: Workflow for the MTT Cell Viability Assay.
Apoptosis Assays

1. TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[16] The incorporated label can be detected by fluorescence microscopy or flow cytometry.

  • Protocol for Cultured Cells:

    • Cell Preparation: Harvest cells and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

    • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[17]

    • TUNEL Reaction: Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18][19]

    • Detection (for Br-dUTP): If using Br-dUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.[18]

    • Analysis: Wash the cells and analyze by flow cytometry or fluorescence microscopy. Counterstain with a nuclear dye like DAPI or propidium iodide to visualize all cell nuclei.[18]

TUNEL_Assay_Workflow start Start cell_prep Prepare and fix cells start->cell_prep permeabilize Permeabilize cells cell_prep->permeabilize tunel_reaction Incubate with TdT and labeled dUTP permeabilize->tunel_reaction detection Detection of incorporated label (e.g., fluorescent antibody) tunel_reaction->detection analysis Analyze by microscopy or flow cytometry detection->analysis end End analysis->end

Figure 3: Workflow for the TUNEL Apoptosis Assay.

2. Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by activated caspases results in a luminescent signal that is proportional to the amount of caspase activity.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Compound Treatment: Treat cells with this compound or controls.

    • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubation: Incubate at room temperature for 30 minutes to 3 hours.

    • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status and expression levels of key proteins in the Hippo pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

  • Protocol:

    • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[20]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-YAP, YAP, p-MST1/2, MST1, p-MOB1, MOB1) overnight at 4°C.[20][21]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a valuable research tool for interrogating the Hippo signaling pathway and a potential therapeutic agent with a complex, context-dependent mechanism of action. Its ability to promote regeneration in certain tissues while inducing apoptosis in specific cancer types highlights the intricate role of the Hippo pathway in cell fate decisions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Hippo pathway with inhibitors like this compound. Further investigation into the molecular determinants of the differential cellular responses to this compound will be crucial for its successful translation into clinical applications.

References

Methodological & Application

Xmu-MP-1: In Vitro Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-1 is a potent and selective small molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound blocks the phosphorylation cascade that leads to the inactivation of the downstream transcriptional co-activator Yes-associated protein (YAP), promoting its nuclear translocation and subsequent activation of target genes.[2][3][4] This modulation of the Hippo pathway has significant implications for cell proliferation, apoptosis, and tissue regeneration, making this compound a valuable tool in various research fields, including cancer biology and regenerative medicine.[1][5][6] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, along with key quantitative data and a visual representation of its mechanism of action.

Mechanism of Action

This compound acts as a reversible and ATP-competitive inhibitor of MST1 and MST2 kinases.[7] Inhibition of MST1/2 prevents the phosphorylation and activation of Large Tumor Suppressor kinases 1/2 (LATS1/2) and MOB kinase activator 1 (MOB1).[2][4] In their unphosphorylated state, LATS1/2 are unable to phosphorylate and thereby inactivate the transcriptional co-activator YAP. This allows YAP to translocate to the nucleus, where it binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[4][8]

Xmu_MP_1_Signaling_Pathway cluster_nucleus Nucleus Xmu_MP_1 This compound MST1_2 MST1/2 Xmu_MP_1->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P MOB1 MOB1 MST1_2->MOB1 P YAP YAP LATS1_2->YAP P pYAP pYAP (Inactive) YAP->pYAP YAP_n YAP YAP->YAP_n Nuclear Translocation TEAD TEAD YAP_n->TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits MST1/2, preventing YAP phosphorylation and promoting its nuclear activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Reference
MST171.1 ± 12.9[2][4][7]
MST238.1 ± 6.9[2][4][7]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssayEffective Concentration (µM)Incubation Time (hours)Observed EffectReference
HepG2Western Blot (p-MOB1, p-LATS1/2, p-YAP)0.1 - 104 - 8Dose-dependent reduction in phosphorylation[1][2][4]
HepG2RT-qPCR (CTGF, CYR61)1 - 36Increased gene expression[4][8]
Namalwa, Raji, Ramos, Jurkat, DaudiCell Viability (CellTiter)1.21 - 2.7 (EC50)72Decreased cell viability[1]
NamalwaApoptosis (Caspase-Glo 3/7)0.3 - 2.548Dose-dependent increase in caspase activity[1][3]
Neonatal Rat CardiomyocytesProliferation (Ki-67)3-Increased proliferation[9]
Primary Mouse ChondrocytesProliferation (EdU)-48Rescued suppressed proliferation[6]

Experimental Protocols

The following are generalized protocols for common in vitro applications of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Antiproliferative Effects in Suspension Cell Lines (e.g., Namalwa)

This protocol is adapted from studies on hematopoietic cancer cells.[1][3]

Materials:

  • This compound (stock solution in DMSO)

  • Suspension cell line (e.g., Namalwa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter 96 Aqueous One Solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. Suggested final concentrations range from 0.3 µM to 2.5 µM.[1][3] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Treatment: Add the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][3]

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96 reagent).

  • Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Antiproliferative_Assay_Workflow start Start seed_cells Seed Cells (3x10^4/well) start->seed_cells prepare_compound Prepare this compound Dilutions (0.3-2.5 µM) seed_cells->prepare_compound treat_cells Add Compound to Cells prepare_compound->treat_cells incubate Incubate (72 hours) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent measure Measure Absorbance (490nm) add_reagent->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end

Caption: Workflow for assessing the antiproliferative effects of this compound.

Protocol 2: Analysis of Hippo Pathway Inhibition by Western Blot in Adherent Cells (e.g., HepG2)

This protocol is based on the characterization of this compound's effect on the Hippo pathway.[4][8]

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cell line (e.g., HepG2)

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (e.g., anti-p-MOB1, anti-p-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Solubility and Storage

  • Solubility: Soluble in DMSO (e.g., up to 83 mg/mL).[4]

  • Storage: Store the solid compound at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 2 years.[2]

Conclusion

This compound is a critical research tool for investigating the Hippo signaling pathway's role in various biological processes. The protocols and data presented here provide a foundation for designing and executing in vitro experiments to explore the effects of this compound on cell behavior. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Designing Experiments with Xmu-MP-1 for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers.[4][5] this compound blocks the kinase activity of MST1/2, leading to the activation of the downstream effector Yes-associated protein (YAP), which can influence cell fate in a context-dependent manner.[1][6] In many cancer types, particularly hematopoietic malignancies, this compound has demonstrated anti-tumor activity by inducing cell cycle arrest, apoptosis, and autophagy.[4][7][8] These application notes provide detailed protocols for in vitro and in vivo experiments to investigate the therapeutic potential of this compound in cancer research.

Introduction

The Hippo signaling pathway is a key regulator of tissue homeostasis, and its dysregulation is a common feature in human cancers. The core of this pathway consists of a kinase cascade including MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[4][5] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ and the transcription of genes that promote cell proliferation and inhibit apoptosis.

This compound is a valuable tool for studying the Hippo pathway and for exploring its therapeutic targeting in cancer. It is a reversible and selective inhibitor of MST1 and MST2 with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][6] By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2 and subsequently YAP, leading to YAP activation.[6] Interestingly, while YAP activation is generally associated with cell growth, in some cancer contexts, such as hematopoietic tumors, this compound treatment leads to anti-proliferative effects and cell death.[2][4] This suggests a complex, context-dependent role for the Hippo pathway in cancer.

These application notes will guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointConcentration/IC50Reference
NamalwaBurkitt's LymphomaCell ViabilityEC50 (72h)1.21 - 2.7 µM[3]
RajiBurkitt's LymphomaCell ViabilityEC50 (72h)1.21 - 2.7 µM[3]
RamosBurkitt's LymphomaCell ViabilityEC50 (72h)1.21 - 2.7 µM[3]
JurkatT-cell LymphomaCell ViabilityEC50 (72h)1.21 - 2.7 µM[3]
DaudiBurkitt's LymphomaCell ViabilityEC50 (72h)1.21 - 2.7 µM[3]
HepG2Hepatocellular CarcinomaWestern Blotp-MOB1, p-LATS1/2, p-YAP reduction0.1 - 10 µM[1][6]
NamalwaBurkitt's LymphomaCaspase 3/7 AssayIncreased Activity0.3 - 2.5 µM[3][4]
Various Hematopoietic Tumor CellsHematopoietic CancersCaspase 3/7 AssayIncreased Activity2.5 µM[3][4]
786-O, A498, RCC4Clear Cell Renal Cell CarcinomaCell Growth AssayGrowth Inhibition2 µM[9]
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer TypeDosingRouteOutcomeReference
MouseAcute and chronic liver injury1 - 3 mg/kgIntraperitonealAugmented liver repair and regeneration[1][6]
MousePressure overload-induced hypertrophy1 mg/kg (every other day)IntraperitonealImproved cardiac contractility, reduced hypertrophy[10]
MouseEndotoxemic acute lung injury1 mg/kgIntraperitonealAlleviated lung injury and inflammation[11]

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress Growth Factors Growth Factors MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates XmuMP1 This compound XmuMP1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Extracellular Signals Extracellular Signals

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Lines Treatment Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blotting (Hippo pathway proteins) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Animal_Model Xenograft Mouse Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_InVivo Administer this compound (or Vehicle Control) Tumor_Implantation->Treatment_InVivo Tumor_Measurement Monitor Tumor Growth Treatment_InVivo->Tumor_Measurement Toxicity_Assessment Assess Toxicity Treatment_InVivo->Toxicity_Assessment IHC Immunohistochemistry (e.g., Ki-67, Cleaved Caspase-3) Tumor_Measurement->IHC

References

Xmu-MP-1 Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Xmu-MP-1, a potent and selective inhibitor of Mammalian STE20-like kinase 1/2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] Proper administration and dosage are critical for achieving desired therapeutic effects and ensuring reproducible experimental outcomes in preclinical research.

Introduction to this compound

This compound is a small molecule inhibitor that targets MST1 and MST2, leading to the activation of the downstream effector Yes-associated protein (YAP).[3][4] This mechanism promotes cell growth, proliferation, and tissue regeneration, making this compound a valuable tool for studies in regenerative medicine, oncology, and various other disease models.[1][5] In vivo studies have demonstrated its efficacy in promoting tissue repair in the intestine and liver, protecting against cardiac hypertrophy, and improving glucose tolerance.[5][6][7]

Data Presentation: In Vivo Administration Parameters

The following tables summarize the quantitative data from various in vivo studies utilizing this compound, providing a comparative overview of administration routes, dosages, and experimental models.

Table 1: Intraperitoneal (IP) Administration of this compound
Animal ModelDosageFrequencyVehicleStudy FocusReference
C57BL/6 Mice (cardiac hypertrophy)1 mg/kgEvery 2 daysDMSOCardiac protection[6][8]
Balb/c Mice (diabetes)1 mg/kgDailyDMSOSpermatogenesis improvement[9][10]
Mice (liver and intestinal injury)1 - 3 mg/kgNot specifiedNot specifiedTissue repair and regeneration[5][11]
Mice (ionizing radiation injury)10 mg/kgDaily for 7 days prior to radiation10% DMSO in normal salineRadioprotection[12]
Table 2: Oral Gavage Administration of this compound
Animal ModelDosageFrequencyVehicleStudy FocusReference
LDL receptor −/− Mice (aortic aneurysm)3 mg/kgDailyDMSOAortic aneurysm[13]

Signaling Pathway and Experimental Workflow

Hippo Signaling Pathway Inhibition by this compound

This compound acts by inhibiting the kinase activity of MST1 and MST2. This prevents the subsequent phosphorylation and activation of Large Tumor Suppressor 1/2 (LATS1/2). In the absence of LATS1/2 activation, the downstream effector YAP is not phosphorylated, allowing it to translocate into the nucleus and promote the transcription of genes involved in cell proliferation and survival.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP YAP LATS1_2->YAP P pYAP p-YAP YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocation Cytoplasmic Degradation Cytoplasmic Degradation pYAP->Cytoplasmic Degradation XmuMP1 This compound XmuMP1->MST1_2 Inhibition TEAD TEAD YAP_nuc->TEAD Target_Genes Target Gene Transcription TEAD->Target_Genes

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

General In Vivo Experimental Workflow

A typical in vivo study involving this compound administration follows a structured workflow from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements This compound Formulation This compound Formulation This compound Administration This compound Administration This compound Formulation->this compound Administration Disease Induction Disease Induction Baseline Measurements->Disease Induction Disease Induction->this compound Administration Monitoring Monitoring This compound Administration->Monitoring Tissue Collection Tissue Collection Monitoring->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Caption: A generalized workflow for in vivo studies using this compound.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies. These protocols are based on methods cited in the literature and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl) or Normal Saline

  • Sterile, light-protected tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Intraperitoneal Injection Vehicle:

  • For a simple DMSO vehicle: Dissolve this compound in 100% DMSO to create a stock solution.[6][9] For injections, this stock can be diluted with saline, though care must be taken to avoid precipitation. A common final concentration of DMSO in the injected solution is 10%.[12]

  • For a mixed vehicle (recommended to improve solubility and reduce toxicity):

    • First, dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10% of the final volume).[11]

    • In a separate tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and Saline (45% of final volume).[11]

    • Add the this compound/DMSO stock solution to the vehicle mixture and vortex thoroughly until the solution is clear.[11]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11]

    • It is recommended to prepare the working solution fresh on the day of use. [11]

Procedure for Oral Gavage Vehicle:

  • Dissolve the required amount of this compound directly in DMSO to achieve the desired final concentration for administration (e.g., 30 mg/mL).[13]

  • Ensure the solution is clear and homogenous before administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Appropriate size syringes (e.g., 1 mL)

  • Needles (25-30 gauge)

  • Animal scale

  • 70% Ethanol or other appropriate disinfectant

  • Gauze pads

Procedure:

  • Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired dosage (e.g., 1 mg/kg).

  • Properly restrain the mouse, ensuring a firm but gentle grip. The mouse should be positioned with its head tilted downwards to move the abdominal organs away from the injection site.[14][15]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][16]

  • Wipe the injection site with 70% ethanol.[14]

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14][16]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[15]

  • Slowly inject the solution. The maximum recommended volume for an IP injection in an adult mouse is typically less than 2-3 mL.[17]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Protocol 3: Oral Gavage in Mice

Materials:

  • Prepared this compound solution

  • Syringe

  • Flexible or rigid gavage needle with a ball tip

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the correct volume of this compound solution.

  • Gently restrain the mouse, holding it in an upright position.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the ball tip.

  • Carefully advance the needle along the esophagus into the stomach. Do not force the needle.

  • Once the needle is in place, slowly administer the this compound solution.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of respiratory distress or discomfort.

Conclusion

The administration of this compound in in vivo studies requires careful consideration of the administration route, dosage, and vehicle formulation to ensure efficacy and minimize potential toxicity. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their experiments effectively. Adherence to proper animal handling and injection techniques is crucial for the welfare of the animals and the validity of the experimental results.

References

preparing Xmu-MP-1 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xmu-MP-1 is a potent, selective, and reversible ATP-competitive inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, this compound prevents the phosphorylation cascade that leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP), promoting cell proliferation, tissue repair, and regeneration.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in in vitro cell-based assays.

Physicochemical Properties and Solubility

This compound is supplied as a solid, typically a light yellow to yellow powder.[4] Proper solubilization is critical for its activity and for obtaining reproducible experimental results.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar ConcentrationNotes
DMSO 8-83 mg/mL~19-199 mMThe recommended solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[1] Sonication may be required for complete dissolution.[2][5]
Ethanol ~0.5-2 mg/mL~1.2-4.8 mMLower solubility compared to DMSO.[1][2]
DMF ~2 mg/mL~4.8 mMSoluble, but less common for cell culture applications.[2]
Water Insoluble-Not suitable for initial solubilization.[1]

Preparation of Stock Solutions

High-concentration stock solutions are typically prepared in DMSO and stored frozen. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (MW: 416.48 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)[2][5]

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.165 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.165 mg of powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.[5]

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

Working Concentrations for In Vitro Assays

The optimal working concentration of this compound depends on the cell type, assay duration, and the specific biological question. The effective range in vitro is typically between 0.1 µM and 10 µM.[6][7]

Table 2: Recommended Working Concentrations of this compound for In Vitro Studies

Cell Line/ModelConcentration RangeIncubation TimeApplication/AssayReference(s)
HepG2 (Human Liver Carcinoma)0.1 - 10 µM6 - 24 hoursInhibition of LATS1/2 & YAP phosphorylation, RT-qPCR for target genes (CTGF, CYR61)[1][6]
Hematopoietic Tumor Cells (Namalwa, Raji, Jurkat)0.3 - 2.7 µM72 hoursAntiproliferation (EC50 determination), Apoptosis (Caspase 3/7 activity)[6][8][9]
Neonatal Rat Cardiomyocytes (NRCM)1 - 5 µMNot SpecifiedLuciferase reporter assay for YAP activity[10]
INS-1 (Rat Insulinoma)1 - 3 µM24 hoursProtection against STZ-induced cell damage[11]
Osteoarthritis ChondrocytesNot SpecifiedNot SpecifiedProliferation and anti-apoptotic effects[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize DMSO concentration in the final culture, first prepare an intermediate dilution (e.g., 1 mM) in sterile cell culture medium or PBS.

    • Example: Add 10 µL of the 10 mM stock to 90 µL of medium to get a 1 mM solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

    • Example: To prepare 1 mL of medium with a final concentration of 1 µM this compound, add 1 µL of the 1 mM intermediate solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated samples. For the example above, the final DMSO concentration would be 0.1%.

  • Application: Mix the medium well and immediately apply it to the cells.

Mechanism of Action: The Hippo Signaling Pathway

This compound targets the core kinases of the Hippo pathway, MST1 and MST2. In a resting state, MST1/2 phosphorylate and activate LATS1/2 kinases. LATS1/2 then phosphorylate the transcriptional co-activator YAP, leading to its sequestration in the cytoplasm and subsequent degradation. When this compound inhibits MST1/2, this phosphorylation cascade is blocked. Unphosphorylated YAP is free to translocate into the nucleus, where it binds with TEAD family transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[3]

Hippo_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus XmuMP1 This compound MST12 MST1/2 XmuMP1->MST12 Inhibits LATS12 LATS1/2 MST12->LATS12 P YAP YAP (Active) LATS12->YAP P YAP_p p-YAP (Inactive) Degradation 14-3-3 Binding & Cytoplasmic Degradation YAP_p->Degradation YAP->YAP_p YAP_n YAP YAP->YAP_n Translocation TEAD TEAD YAP_n->TEAD node_complex YAP/TEAD Complex TargetGenes Target Gene Expression (e.g., CTGF, CYR61) Proliferation Cell Proliferation & Tissue Regeneration TargetGenes->Proliferation node_complex->TargetGenes

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

General Experimental Workflow

A typical in vitro experiment using this compound involves cell seeding, treatment, incubation, and a final assay to measure the biological outcome.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Dilute Stock to Working Concentration prep_stock->prep_working treat_cells 4. Treat Cells with This compound & Vehicle prep_working->treat_cells seed_cells 3. Seed Cells (e.g., 24h) seed_cells->treat_cells incubate 5. Incubate (6-72 hours) treat_cells->incubate assay 6. Perform Assay (e.g., Viability, WB, qPCR) incubate->assay analyze 7. Analyze & Compare (Treated vs. Vehicle) assay->analyze

Caption: A generalized workflow for in vitro experiments using this compound.

References

Xmu-MP-1 Treatment for Optimal YAP Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xmu-MP-1 to achieve optimal activation of Yes-associated protein (YAP), a critical transcriptional co-activator in the Hippo signaling pathway. The following protocols and data are intended to assist in the design and execution of experiments aimed at modulating YAP activity for research and therapeutic development.

This compound is a potent and selective small molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core upstream kinases of the Hippo pathway.[1][2][3][4] By inhibiting MST1/2, this compound prevents the subsequent phosphorylation cascade that leads to the cytoplasmic retention and inactivation of YAP.[1][5] This results in the nuclear translocation of YAP, where it associates with TEAD transcription factors to drive the expression of target genes involved in cell proliferation, survival, and tissue regeneration.[1][5]

Quantitative Data Summary

The optimal concentration and duration of this compound treatment are cell-type and context-dependent. The following tables summarize effective concentrations and durations reported in various studies.

Table 1: Effective this compound Concentrations for YAP Activation in vitro

Cell TypeConcentration Range (µM)Observed EffectReference
Neonatal Rat Cardiomyocytes (NRCM)1 - 5Increased YAP activity, nuclear translocation, and expression of active YAP.[1][6][1]
Human Liver Carcinoma (HepG2)0.1 - 10Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP.[2][5][2][5]
Human SH-SY5Y Neuroblastoma Cells5Not specified[6]
Various (RAW264.7, U2OS, SW480, RPE1, SNU-423)Not specifiedInhibition of H₂O₂-stimulated MOB1 phosphorylation.[5]
Hematopoietic Tumor Cell Lines (Namalwa, Daudi, Ramos, Jurkat, K562, HL-60, MP-1)0.3 - 2.5Induced apoptosis and cell cycle arrest.[7][7]
Clear Cell Renal Cell Carcinoma (ccRCC) 786-O cellsNot specifiedDownregulation of NF-κB target genes.[8][8]

Table 2: Effective this compound Treatment Durations for YAP Activation in vitro

Cell TypeTreatment DurationAssayObserved EffectReference
Neonatal Rat Cardiomyocytes (NRCM)24 hoursWestern Blot, Luciferase Assay, ImmunofluorescenceIncreased YAP activity and nuclear translocation.[6][6]
Neonatal Rat Cardiomyocytes (NRCM)72 hoursImmunofluorescenceInhibition of phenylephrine-induced hypertrophy.[1]
Human Liver Carcinoma (HepG2)4 - 8 hoursWestern BlotReduced phosphorylation of Hippo pathway components.[5][5]
Human Liver Carcinoma (HepG2)6 hoursRT-qPCRUpregulation of YAP target genes CTGF and CYR61.[9][9]
Clear Cell Renal Cell Carcinoma (ccRCC) 786-O cells2 - 8 hoursRT-qPCRProgressive decrease in NF-κB target gene expression.[8][8]
Hematopoietic Tumor Cell Lines24 - 72 hoursApoptosis and Cell Proliferation AssaysIncreased apoptosis and decreased proliferation.[7][7]

Table 3: Effective this compound Dosing for YAP Activation in vivo (Mouse Models)

Mouse ModelDosageAdministration RouteFrequencyDurationObserved EffectReference
Transverse Aortic Constriction (TAC)1 mg/kgIntraperitonealEvery other day10 daysImproved cardiac contractility and reduced hypertrophy.[1][1]
Lipopolysaccharide (LPS)-induced lung injury1 mg/kgIntraperitonealSingle dose or dailyUp to 168 hoursStimulated YAP activity and attenuated lung injury.[10][10]
Unilateral Ureteral Obstruction (UUO)2 mg/kgIntraperitonealDaily6 daysImpaired renal fibrosis.[11]

Signaling Pathway and Experimental Workflow Diagrams

Hippo_YAP_Signaling_with_XmuMP1 cluster_Hippo_Pathway Hippo Pathway cluster_Cellular_Response Cellular Response MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates TEAD TEAD YAP->TEAD Binds TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes Activates Transcription Proliferation Proliferation TargetGenes->Proliferation Survival Survival TargetGenes->Survival Regeneration Regeneration TargetGenes->Regeneration XmuMP1 This compound XmuMP1->MST1_2 Inhibits

Caption: The Hippo-YAP signaling pathway and the mechanism of this compound action.

Experimental_Workflow_XmuMP1 start Start: Seed Cells treatment Treat with this compound (Dose-response and Time-course) start->treatment lysis Cell Lysis / Fixation treatment->lysis analysis Downstream Analysis lysis->analysis western Western Blot (p-YAP, YAP, p-LATS, LATS) analysis->western if_icc Immunofluorescence (YAP nuclear translocation) analysis->if_icc qpcr RT-qPCR (CTGF, CYR61 expression) analysis->qpcr luciferase Luciferase Reporter Assay (TEAD activity) analysis->luciferase end End: Data Interpretation western->end if_icc->end qpcr->end luciferase->end

Caption: A typical experimental workflow for determining optimal this compound treatment.

Logical_Relationship_XmuMP1_YAP XmuMP1_Treatment This compound Treatment MST1_2_Inhibition MST1/2 Kinase Inhibition XmuMP1_Treatment->MST1_2_Inhibition YAP_Dephosphorylation Decreased YAP Phosphorylation MST1_2_Inhibition->YAP_Dephosphorylation YAP_Nuclear_Translocation YAP Nuclear Translocation YAP_Dephosphorylation->YAP_Nuclear_Translocation YAP_Activation YAP Activation YAP_Nuclear_Translocation->YAP_Activation

Caption: Logical relationship between this compound treatment and YAP activation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess YAP activation following this compound treatment. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Western Blot Analysis of Hippo Pathway Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key Hippo pathway proteins (e.g., MST1/2, LATS1/2, MOB1, YAP).

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 6, 8, 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Immunofluorescence for YAP Nuclear Translocation

Objective: To visualize the subcellular localization of YAP and determine the extent of its nuclear translocation upon this compound treatment.

Materials:

  • Cells cultured on glass coverslips in multi-well plates

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against YAP

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in multi-well plates. After adherence, treat with the desired concentrations of this compound and a vehicle control for the determined optimal duration.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary YAP antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of cells with predominantly nuclear YAP localization in treated versus control groups.

Protocol 3: RT-qPCR for YAP Target Gene Expression

Objective: To measure the mRNA expression levels of YAP target genes (e.g., CTGF, CYR61) following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described in Protocol 1. Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction on a real-time PCR system using a standard cycling protocol.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.

By following these protocols and considering the provided data, researchers can effectively utilize this compound to modulate YAP activity and investigate its downstream biological effects.

References

Application Notes and Protocols: Assessing the Efficacy of Xmu-MP-1 in Preclinical Models of Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, tissue regeneration, and apoptosis.[4] In the liver, activation of this pathway leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator Yes-associated protein (YAP), inhibiting cell proliferation and promoting apoptosis.[4]

By inhibiting MST1/2, this compound blocks this phosphorylation cascade, promoting the nuclear translocation of YAP.[3][5] This in turn activates a transcriptional program that enhances hepatocyte proliferation and survival, making this compound a promising therapeutic agent for liver regeneration.[6][7] Studies have shown that this compound augments liver repair in both acute and chronic liver injury models in mice.[2][8] These application notes provide a detailed protocol for assessing the efficacy of this compound in common preclinical models of liver injury.

1. Signaling Pathway of this compound Action

The diagram below illustrates the Hippo signaling cascade and the mechanism of action for this compound. In a homeostatic state, the core Hippo kinases MST1/2 phosphorylate and activate LATS1/2. LATS1/2 then phosphorylates YAP, leading to its sequestration in the cytoplasm and subsequent degradation. This compound inhibits MST1/2, preventing YAP phosphorylation and allowing its translocation into the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates XmuMP1 This compound XmuMP1->MST1_2 pLATS1_2 p-LATS1/2 YAP YAP pLATS1_2->YAP phosphorylates pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Translocation Degradation Degradation pYAP->Degradation TEAD TEAD YAP_nuc->TEAD TargetGenes Target Gene Expression (Proliferation, Survival) TEAD->TargetGenes

Caption: Hippo signaling pathway and this compound mechanism of action.

2. Experimental Workflow

A typical workflow for evaluating this compound involves inducing acute liver injury in mice, administering the compound, and collecting samples for a multi-faceted analysis of its therapeutic effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis (24-48h post-injury) start Acclimatize Mice (C57BL/6, 8-10 weeks) grouping Randomly Assign to Groups: 1. Control (Vehicle) 2. Injury + Vehicle 3. Injury + this compound start->grouping injury Induce Acute Liver Injury (e.g., single i.p. CCl4 injection) grouping->injury treatment Administer Treatment (i.p. This compound, 1-3 mg/kg) injury->treatment collection Euthanize & Collect Samples (Blood & Liver Tissue) treatment->collection biochem Serum Biochemistry (ALT, AST, ALP, TBIL) collection->biochem histo Histopathology (H&E) collection->histo apoptosis Apoptosis (TUNEL) collection->apoptosis gene Gene Expression (qRT-PCR) collection->gene protein Protein Analysis (Western Blot) collection->protein

Caption: General experimental workflow for assessing this compound efficacy.

3. Experimental Protocols

Animal Model of Acute Liver Injury

This protocol describes the induction of acute liver injury using carbon tetrachloride (CCl4), a widely used model for studying hepatotoxicity.[9][10] Acetaminophen (APAP) overdose is another common and clinically relevant model.[11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon Tetrachloride (CCl4)

  • Corn oil or Olive oil

  • This compound

  • Vehicle for this compound (e.g., DMSO/Saline solution)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into three groups (n=6-8 per group):

    • Group 1 (Control): Administer corn oil and this compound vehicle.

    • Group 2 (CCl4 + Vehicle): Administer CCl4 and this compound vehicle.

    • Group 3 (CCl4 + this compound): Administer CCl4 and this compound.

  • Induce liver injury by a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, diluted 1:3 in corn oil).[9]

  • One hour after CCl4 injection, administer this compound (1-3 mg/kg, i.p.) or vehicle.[1][2] The optimal dose may require preliminary testing.

  • Euthanize mice 24 to 48 hours after CCl4 administration.

  • Collect blood via cardiac puncture for serum analysis.

  • Perfuse the liver with cold PBS, then excise and divide it for various analyses (histology, RNA, and protein extraction).

Serum Biochemistry Analysis

Protocol:

  • Collect whole blood in serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (serum) and store it at -80°C until analysis.

  • Measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL) using a veterinary automated chemistry analyzer. These are standard biomarkers for liver injury.[13][14][15]

Data Presentation:

GroupALT (U/L)AST (U/L)ALP (U/L)TBIL (mg/dL)
Control
CCl4 + Vehicle
CCl4 + this compound

Histopathological Analysis

Protocol:

  • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm sections and mount them on glass slides.[16]

  • Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E) using standard procedures.[17]

  • Examine the slides under a light microscope to assess liver architecture, hepatocyte necrosis, inflammatory cell infiltration, and steatosis.[18][19]

  • Score the liver injury semi-quantitatively based on the extent of necrosis and inflammation.

Data Presentation:

GroupNecrosis Score (0-4)Inflammation Score (0-3)Total Histology Score
Control
CCl4 + Vehicle
CCl4 + this compound
(Scoring system should be predefined, e.g., 0=none, 1=mild, 2=moderate, 3=marked, 4=severe)

Apoptosis Detection (TUNEL Assay)

Protocol:

  • Use 4-5 µm paraffin-embedded liver sections as prepared for histology.

  • Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit (e.g., from Roche or similar suppliers) following the manufacturer's instructions.[20][21]

  • The general steps include deparaffinization, rehydration, and permeabilization with Proteinase K.

  • Incubate sections with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.[22][23]

  • Detect the labeled cells using a fluorescently-conjugated antibody or a substrate that produces a colored precipitate.

  • Counterstain nuclei with DAPI (for fluorescence) or Hematoxylin (for light microscopy).

  • Capture images from at least five random fields per slide using an appropriate microscope.

  • Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Data Presentation:

GroupApoptotic Index (%)
Control
CCl4 + Vehicle
CCl4 + this compound

Gene Expression Analysis (qRT-PCR)

Protocol:

  • Homogenize a snap-frozen liver tissue sample (~30 mg) in TRIzol reagent or a similar lysis buffer.

  • Extract total RNA according to the manufacturer's protocol.[24][25] Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[26]

  • Perform quantitative real-time PCR (qRT-PCR) using a SYBR Green-based master mix and gene-specific primers.[27][28]

  • Analyze the expression of target genes (e.g., YAP targets like Ctgf, Cyr61; proliferation markers like Pcna, Ki67; apoptosis markers like Bax, Bcl2) and normalize to a stable housekeeping gene (e.g., Gapdh or Actb).[24]

  • Calculate the relative gene expression using the 2-ΔΔCt method.[24]

Data Presentation:

GeneGroupRelative mRNA Expression (Fold Change vs. Control)
CtgfCCl4 + Vehicle
CCl4 + this compound
PcnaCCl4 + Vehicle
CCl4 + this compound
Bcl2CCl4 + Vehicle
CCl4 + this compound

Protein Expression Analysis (Western Blot)

Protocol:

  • Homogenize a snap-frozen liver tissue sample (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Target proteins should include key Hippo pathway components (p-YAP, YAP, p-MST1/2, MST1/2) and apoptosis markers (Cleaved Caspase-3).[29][30][31][32]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

ProteinGroupRelative Protein Expression (Fold Change vs. Control)
p-YAP / Total YAPCCl4 + Vehicle
CCl4 + this compound
Cleaved Caspase-3CCl4 + Vehicle
CCl4 + this compound

By following these protocols, researchers can conduct a comprehensive assessment of this compound's efficacy in mitigating liver injury. The combined analysis of serum biomarkers, histopathology, apoptosis, and the molecular markers of the Hippo pathway will provide robust evidence of the compound's therapeutic potential and mechanism of action.[33] The quantitative data, summarized in the tables provided, will allow for clear interpretation and comparison across experimental groups.

References

Troubleshooting & Optimization

Technical Support Center: Xmu-MP-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xmu-MP-1, a selective inhibitor of MST1/2 kinases in the Hippo signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and reversible ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2).[1][2] By inhibiting MST1/2, this compound prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and tissue regeneration in many cell types.[3][4][5][6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in organic solvents like DMSO and ethanol.[7] For in vitro experiments, a common stock solution is prepared in DMSO.[8][9] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] For long-term storage, the solid compound should be stored at -20°C for up to 4 years.[1][7] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year; however, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What are the typical working concentrations for this compound in cell culture experiments?

A3: The effective concentration of this compound is highly cell-type dependent and ranges from 0.1 to 10 µM.[2][3][5] For example, in HepG2 cells, concentrations between 0.1 to 10 µM have been shown to reduce phosphorylation of downstream targets in a dose-dependent manner.[2][3][5] In neonatal rat cardiomyocytes, a maximal effect in reducing apoptosis was observed at 3 µM.[6] However, in some hematopoietic tumor cell lines, EC50 values were observed in the range of 1.21 to 2.7 µM.[10] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Hippo Pathway

Q: I am not observing the expected decrease in phosphorylation of downstream targets (e.g., p-MOB1, p-LATS1/2) or an increase in nuclear YAP after this compound treatment. What could be the issue?

A: This could be due to several factors:

  • Suboptimal Concentration: The effective concentration of this compound is cell-type specific. If the concentration is too low, it may not be sufficient to inhibit MST1/2.

    • Solution: Perform a dose-response experiment, typically ranging from 0.1 to 10 µM, to determine the optimal concentration for your cell line.[2][3][5]

  • Inhibitor Inactivity: Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that this compound is stored correctly at -20°C as a solid and that stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1] Use fresh, high-quality DMSO for preparing stock solutions.[3]

  • High ATP Concentration: this compound is an ATP-competitive inhibitor. High intracellular ATP levels can reduce its inhibitory effect.[3][11]

    • Solution: While altering intracellular ATP is generally not feasible, this is an important consideration when interpreting results, especially when comparing different cell types with varying metabolic states.

  • Western Blotting Issues: The problem might lie in the detection method rather than the inhibitor's activity.

    • Solution: Troubleshoot your Western blot protocol. Ensure efficient protein transfer, use fresh antibodies at their optimal dilution, and include appropriate positive and negative controls.[12]

Issue 2: Unexpected or Off-Target Effects

Q: I am observing unexpected cellular effects, such as cell cycle arrest or cytotoxicity, instead of the anticipated increase in proliferation. Why is this happening?

A: While this compound is a selective MST1/2 inhibitor, off-target effects can occur, particularly at higher concentrations.

  • Off-Target Kinase Inhibition: At higher concentrations, this compound has been shown to inhibit other kinases, which can lead to unintended biological outcomes.[4][13] For instance, in a human hair follicle model, this compound induced cell cycle arrest, likely due to off-target inhibition of kinases like Aurora A/B.[4]

    • Solution: Use the lowest effective concentration of this compound determined from your dose-response experiments. If unexpected effects persist, consider cross-validating your findings with another MST1/2 inhibitor or using a genetic approach (e.g., siRNA) to confirm that the observed phenotype is due to Hippo pathway inhibition.

  • Cell-Type Specific Responses: The cellular response to Hippo pathway inhibition is highly context-dependent. In some cell types, particularly certain cancer cells, inhibiting MST1/2 can lead to apoptosis and cell cycle arrest rather than proliferation.[2][10][14]

    • Solution: Carefully characterize the response of your specific cell line to this compound. It is crucial to be aware that the canonical pro-proliferative output of YAP activation is not universal.[5]

Issue 3: Solubility and Formulation Problems

Q: I am having trouble dissolving this compound or I am seeing precipitation in my culture medium.

A: Solubility issues can lead to inconsistent and unreliable results.

  • Poor Solubility in Aqueous Solutions: this compound is poorly soluble in water.

    • Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8] When diluting the stock into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

  • DMSO Quality: The quality of DMSO can affect solubility.

    • Solution: Use fresh, anhydrous, high-purity DMSO, as it can absorb moisture from the air, which will decrease the solubility of the compound.[3]

  • In Vivo Formulation: For animal studies, a specific formulation is required.

    • Solution: A common in vivo formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] For example, a 5 mg/ml clear solution can be achieved in 2% DMSO, 30% PEG300, 2% Tween 80, and ddH2O.[3] Always prepare this solution fresh before use.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueKinaseReference
IC₅₀ 71.1 ± 12.9 nMMST1[11]
IC₅₀ 38.1 ± 6.9 nMMST2[11]

Table 2: Recommended Working Concentrations of this compound in Various Cell Lines

Cell LineApplicationEffective ConcentrationObserved EffectReference
HepG2 Hippo Pathway Inhibition0.1 - 10 µMDose-dependent reduction of p-MOB1, p-LATS1/2, and p-YAP[2][3][5]
Neonatal Rat Cardiomyocytes Apoptosis Inhibition1 - 5 µM (Max effect at 3 µM)Reduced apoptosis and increased cell survival[6]
Hematopoietic Tumor Cell Lines (e.g., Namalwa) Viability Reduction1.21 - 2.7 µM (EC₅₀)Decreased cell viability[10]
INS-1 (Insulinoma) Cell Viability>1 µMDecreased cell survival (potential toxicity at higher doses)[13]

Experimental Protocols & Visualizations

Hippo Signaling Pathway Inhibition by this compound

Hippo_Pathway_Inhibition cluster_nucleus Nucleus XmuMP1 This compound MST1_2 MST1/2 XmuMP1->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP YAP (Phosphorylated) LATS1_2->YAP P YAP_active YAP (Active) YAP->YAP_active Nucleus Nucleus YAP_active->Nucleus Translocation TEAD TEAD Gene_Expression Gene Expression (Proliferation, Regeneration) TEAD->Gene_Expression Cytoplasm Cytoplasm

Caption: Mechanism of this compound action on the Hippo signaling pathway.

General Experimental Workflow for In Vitro this compound Treatment

Experimental_Workflow start Start cell_culture Seed cells and allow to adhere/stabilize start->cell_culture treatment Treat cells with this compound (and vehicle control) cell_culture->treatment incubation Incubate for desired duration (e.g., 24-72h) treatment->incubation endpoint Endpoint Analysis incubation->endpoint western Western Blot (p-MOB1, YAP, etc.) endpoint->western viability Cell Viability Assay (MTT, MTS, etc.) endpoint->viability apoptosis Apoptosis Assay (Caspase-Glo, TUNEL) endpoint->apoptosis data_analysis Data Analysis and Interpretation western->data_analysis viability->data_analysis apoptosis->data_analysis Troubleshooting_Logic start Unexpected Result Observed check_conc Is the this compound concentration optimized? start->check_conc check_protocol Is the experimental protocol validated? check_conc->check_protocol Yes dose_response Perform dose-response experiment check_conc->dose_response No check_off_target Could this be an off-target effect? check_protocol->check_off_target Yes review_protocol Review and optimize assay protocol check_protocol->review_protocol No check_off_target->start No, re-evaluate validate_target Use siRNA or another inhibitor to validate check_off_target->validate_target Yes end_optimized Re-run experiment with optimized concentration dose_response->end_optimized end_validated Re-run experiment with validated protocol review_protocol->end_validated end_conclusion Conclude potential off-target effect validate_target->end_conclusion

References

Xmu-MP-1 Technical Support Center: Optimizing Concentrations for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Xmu-MP-1, a selective inhibitor of MST1/2 kinases in the Hippo signaling pathway. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to assist in optimizing this compound concentrations for your specific cell line and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and reversible inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1 and MST2), which are core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and survival in many cell types.[1][4]

Q2: What is the expected outcome of this compound treatment on my cells?

A2: The cellular response to this compound is highly cell-type specific. In many somatic and regenerative contexts, such as in hepatocytes and intestinal epithelial cells, this compound treatment promotes proliferation and tissue repair.[1][5] Conversely, in certain cancer cell lines, particularly those of hematopoietic origin (e.g., B- and T-cell lymphomas), this compound can induce cell cycle arrest, apoptosis, and autophagy.[6][7][8] It is crucial to empirically determine the effect of this compound on your specific cell line.

Q3: What is a good starting concentration range for my experiments?

A3: A common starting concentration range for in vitro experiments is 0.1 µM to 10 µM.[1][4][9] For many cell lines, significant effects are observed in the 1 µM to 5 µM range.[6][10] However, the optimal concentration can vary significantly. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line and desired biological outcome.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[11] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] For long-term storage, the solid powder should be stored at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for up to 2 years. When preparing working solutions, it is advisable to make fresh dilutions from the stock for each experiment to ensure consistency.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line. 2. Cell Line Resistance: Some cell lines, such as certain breast cancer lines (MDA-MB-231, MCF-7), have shown resistance to this compound.[6] 3. Incorrect Preparation/Storage: The compound may have degraded due to improper storage or handling. 4. Short Incubation Time: The treatment duration may be insufficient to elicit a response.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Confirm the expression and activity of Hippo pathway components in your cell line. Consider alternative inhibitors if the pathway is not active. 3. Prepare a fresh stock solution from solid this compound and ensure proper storage conditions. 4. Extend the incubation time (e.g., 24, 48, 72 hours) and perform a time-course experiment.
High Cell Death/Toxicity 1. Concentration Too High: The concentration of this compound may be cytotoxic to your cell line. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.1. Lower the concentration of this compound. Even within the effective range, some cell lines are more sensitive. 2. Ensure the final DMSO concentration in your culture medium is below 0.5%, and preferably below 0.1%. Include a vehicle control (DMSO alone) in your experiments.
Inconsistent Results 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inconsistent Drug Preparation: Variations in the preparation of working solutions can affect the final concentration. 3. Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers.1. Ensure a consistent and optimized cell seeding density for your assays. 2. Always prepare fresh working solutions from a validated stock solution for each experiment. 3. Use cells within a consistent and low passage number range for all experiments.
Precipitation of this compound in Culture Medium 1. Low Solubility: this compound has limited solubility in aqueous solutions. 2. High Concentration: The working concentration may exceed the solubility limit in your culture medium.1. Ensure the stock solution in DMSO is fully dissolved before diluting into the culture medium. Sonication may be required.[11][12] 2. Prepare intermediate dilutions in serum-free medium before adding to the final culture. Avoid using excessively high concentrations if not necessary.

Data Presentation

In Vitro Efficacy of this compound in Various Cell Lines
Cell LineCell TypeAssayEndpointConcentrationIncubation TimeResultReference
HepG2Human Hepatocellular CarcinomaWestern Blotp-MOB1, p-LATS1/2, p-YAP0.1 - 10 µM4 hoursDose-dependent decrease[1][4]
NamalwaHuman Burkitt's LymphomaCell ViabilityEC501.21 µM72 hoursInhibition of cell growth[6]
RajiHuman Burkitt's LymphomaCell ViabilityEC50~1.5 µM72 hoursInhibition of cell growth[6]
RamosHuman Burkitt's LymphomaCell ViabilityEC50~2.0 µM72 hoursInhibition of cell growth[6]
JurkatHuman T-cell LeukemiaCell ViabilityEC50~2.5 µM72 hoursInhibition of cell growth[6]
DaudiHuman Burkitt's LymphomaCell ViabilityEC502.7 µM72 hoursInhibition of cell growth[6]
NamalwaHuman Burkitt's LymphomaApoptosis AssayCaspase 3/7 Activity0.3 - 2.5 µM48 hoursDose-dependent increase[6]
Neonatal Rat CardiomyocytesPrimary CellsCell Viability (MTT)Increased Survival3 - 5 µM-~25-30% increase[10]
INS-1Rat InsulinomaCell Viability (MTT)Decreased Viability3 - 5 µM24 hours~30% decrease[2]
MDA-MB-231Human Breast AdenocarcinomaCell Viability-Up to 10 µM72 hoursResistant[6]
MCF-7Human Breast AdenocarcinomaCell Viability-Up to 10 µM72 hoursResistant[6]
In Vitro IC50 Values for this compound
TargetIC50
MST171.1 ± 12.9 nM
MST238.1 ± 6.9 nM
Data from cell-free kinase assays.[1][4]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

This protocol is designed to establish a dose-response curve and determine the optimal concentration of this compound for a given cell line.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 µM).

    • Include a vehicle control with the highest concentration of DMSO used.

  • Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 or EC50 value.

Protocol 2: Assessing Apoptosis using a Caspase 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the optimal density.

    • Prepare this compound dilutions as described in Protocol 1.

    • Treat the cells with the desired concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Caspase 3/7 Assay:

    • Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank (medium and reagent only) from all readings.

    • Normalize the data to the vehicle control to determine the fold-change in caspase 3/7 activity.

    • Plot the fold-change in caspase activity against the this compound concentration.

Visualizations

Signaling Pathway of this compound Action

XmuMP1_Pathway XmuMP1 This compound MST1_2 MST1/2 XmuMP1->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP YAP LATS1_2->YAP P pYAP p-YAP (Cytoplasmic) YAP->pYAP YAP_nuc YAP (Nuclear) YAP->YAP_nuc Translocation pYAP->YAP Dephosphorylation TEAD TEAD YAP_nuc->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: The inhibitory effect of this compound on the Hippo signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow start Start: Select Cell Line dose_response 1. Perform Dose-Response (e.g., 0.1-20 µM) MTT or CellTiter-Glo Assay start->dose_response analyze_dr 2. Analyze Dose-Response Curve Determine IC50/EC50 dose_response->analyze_dr select_conc 3. Select Concentrations for Further Assays (e.g., below, at, and above IC50/EC50) analyze_dr->select_conc phenotypic_assay 4. Perform Phenotypic Assays (e.g., Apoptosis, Cell Cycle, Migration) select_conc->phenotypic_assay western_blot 5. Confirm Mechanism Western Blot for p-MOB1, p-YAP, YAP phenotypic_assay->western_blot end End: Optimal Concentration Determined western_blot->end

Caption: A stepwise workflow for determining the optimal this compound concentration.

References

addressing experimental variability in Xmu-MP-1 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in studies involving the MST1/2 inhibitor, Xmu-MP-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, this compound prevents the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2) and MOB kinase activator 1 (MOB1).[3][4][5] This leads to the dephosphorylation and nuclear translocation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), promoting their transcriptional activity.[1][2]

Q2: I am not observing the expected pro-proliferative or regenerative effects. What could be the issue?

A2: The cellular response to this compound is highly context and cell-type dependent. While it promotes regeneration in tissues like the liver and intestine[3][6], it has been shown to induce apoptosis and cell cycle arrest in other cell types, particularly hematopoietic tumor cells.[1][7][8] One study reported that this compound can cause growth arrest in human hair follicle mini-organs, potentially due to off-target effects.[9] Therefore, the observed outcome is contingent on the specific biological system under investigation.

Q3: My experimental results are inconsistent across different batches of this compound or between experiments. What are the common sources of variability?

A3: Inconsistent results can stem from several factors:

  • Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working solution.[3][5] One vendor notes that moisture-absorbing DMSO can reduce solubility and advises using fresh DMSO.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

  • Off-Target Effects: this compound has been reported to inhibit other kinases beyond MST1/2, including Aurora A/B kinases.[9][10] These off-target activities can lead to phenotypes, such as cell cycle arrest, that are independent of the Hippo-YAP pathway, contributing to variability in experimental outcomes.[9]

  • Dose and Incubation Time: The effects of this compound are dose-dependent.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Incubation times will also significantly impact the observed effects.

Troubleshooting Guide

Problem 1: Difficulty Dissolving this compound or Precipitation in Media
  • Possible Cause: Improper solvent or storage conditions.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is commonly used.[3][11] For in vivo studies, co-solvents like PEG300 and Tween-80 may be required.[3][4]

    • Ensure the stock solution is clear before further dilution. Sonication may be necessary to aid dissolution.[5][11]

    • When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.

    • Always use fresh, anhydrous DMSO as moisture can reduce solubility.[3]

Problem 2: No Effect on Downstream YAP/TAZ Activity
  • Possible Cause: Sub-optimal concentration, insufficient incubation time, or inactive compound.

  • Solution:

    • Concentration Titration: Perform a dose-response experiment. Effective concentrations in cell culture typically range from 0.1 µM to 10 µM.[1][3][4]

    • Time Course Analysis: Conduct a time-course experiment to determine the optimal treatment duration. Maximal inhibition of MOB1 and YAP phosphorylation in vivo has been observed between 1.5 and 6 hours post-administration.[3]

    • Confirm Target Engagement: Assess the phosphorylation status of direct MST1/2 substrates, such as MOB1 or LATS1/2, via Western blot to confirm that this compound is inhibiting its intended targets in your system.[3][9] A decrease in p-MOB1 is a good indicator of target engagement.[9]

Problem 3: Unexpected Cell Cycle Arrest or Cytotoxicity
  • Possible Cause: Off-target effects or cell-type specific responses.

  • Solution:

    • Acknowledge Off-Target Potential: Be aware that this compound can inhibit other kinases, such as Aurora kinases, which are critical for cell cycle progression.[9] The observed phenotype may be a result of these off-target effects.

    • Lower Concentration: Try using the lowest effective concentration that still modulates YAP/TAZ activity to minimize off-target effects.

    • Alternative Approaches: To confirm that the observed phenotype is due to Hippo pathway inhibition, consider using complementary approaches such as siRNA-mediated knockdown of MST1 and MST2.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations of this compound

Target IC₅₀ (nM) Reference
MST1 71.1 ± 12.9 [3]

| MST2 | 38.1 ± 6.9 |[3] |

Table 2: Effective Concentrations in Cell Culture Studies

Cell Line Concentration Range Observed Effect Reference
HepG2 0.1 - 10 µM Reduced phosphorylation of MOB1, LATS1/2, and YAP [3][4]
Hematopoietic Tumor Cells (e.g., Namalwa) 0.3 - 2.5 µM Inhibition of cell growth, induction of apoptosis and autophagy [1][2]
Neonatal Rat Cardiomyocytes 1 - 5 µM Increased YAP activity, reduced apoptosis [6]

| Human Hair Follicle Organ Culture | 1 µM | Decreased proliferation, cell cycle arrest |[9] |

Table 3: In Vivo Dosing and Administration

Animal Model Dose Administration Route Application Reference
Mouse (Liver/Intestinal Repair) 1 - 3 mg/kg Intraperitoneal injection Tissue regeneration [3][4]
Mouse (Diabetic Model) 1 mg/kg/day Intraperitoneal injection Spermatogenesis study [12]
Rat (Alzheimer's Model) 0.5 mg/kg (every 48h) Not specified Neuroprotection [13]
Mouse (Pressure Overload Heart Model) 1 mg/kg (every 2 days) Intraperitoneal injection Cardiac protection [6]

| Mouse (Ionizing Radiation Injury) | Not specified | Not specified | Protection of hematopoietic and intestinal systems |[14] |

Methodologies and Visualizations

Experimental Protocol: Western Blot for Hippo Pathway Activation
  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

Xmu_MP_1_Hippo_Pathway cluster_upstream Upstream Signals cluster_core_cassette Hippo Kinase Cassette cluster_downstream Downstream Effectors Cell Density, GPCR, etc. Cell Density, GPCR, etc. MST1_2 MST1/2 Cell Density, GPCR, etc.->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates MOB1 MOB1 MST1_2->MOB1 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Binds in Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates Xmu_MP_1 This compound Xmu_MP_1->MST1_2 Inhibits

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results with this compound Check_Solubility Verify Solubility and Stability - Use fresh, anhydrous DMSO - Sonicate if needed - Avoid freeze-thaw cycles Start->Check_Solubility Dose_Response Perform Dose-Response & Time-Course Experiment Check_Solubility->Dose_Response Target_Engagement Assess Target Engagement (e.g., p-MOB1 Western Blot) Dose_Response->Target_Engagement Evaluate_Phenotype Re-evaluate Cellular Phenotype Target_Engagement->Evaluate_Phenotype Off_Target Consider Off-Target Effects (e.g., Aurora Kinase inhibition) Evaluate_Phenotype->Off_Target Unexpected Outcome Cell_Specific Consider Cell-Type Specific Response Evaluate_Phenotype->Cell_Specific Unexpected Outcome Conclusion Refined Protocol and Data Interpretation Evaluate_Phenotype->Conclusion Expected Outcome Off_Target->Conclusion Cell_Specific->Conclusion

Caption: Logical workflow for troubleshooting this compound experimental variability.

References

common problems encountered in Xmu-MP-1 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xmu-MP-1 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, this compound prevents the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3] In the nucleus, YAP/TAZ associate with TEA domain transcription factors (TEADs) to promote the expression of genes involved in cell proliferation, survival, and tissue regeneration.[4]

Q2: What are the typical in vivo applications of this compound?

A2: this compound has been utilized in a variety of preclinical in vivo models to promote tissue repair and regeneration. Notable applications include augmenting liver and intestinal repair, protecting the heart from pressure overload-induced injury, ameliorating neuropathological changes in Alzheimer's disease models, attenuating osteoarthritis, and protecting the hematopoietic system from ionizing radiation.[4][5][6] It has also been investigated for its potential in improving spermatogenesis in diabetic mouse models.[7]

Q3: What is the recommended in vivo dosage and administration route for this compound?

A3: The most commonly reported dosage for this compound in murine models is between 1 to 3 mg/kg body weight, administered via intraperitoneal (i.p.) injection.[6][8] The dosing frequency can vary depending on the experimental design, with some studies administering it every other day.[5]

Troubleshooting Guide

Problem 1: Suboptimal or no therapeutic effect observed in my in vivo model.

  • Possible Cause 1: Inadequate Dosage or Dosing Frequency.

    • Solution: The optimal dosage of this compound can be model-dependent. While 1-3 mg/kg is a common range, it may require optimization for your specific animal model and disease state.[6][8] Consider performing a dose-response study to determine the most effective concentration. The dosing frequency might also need adjustment based on the half-life of the compound and the desired duration of target engagement.

  • Possible Cause 2: Poor Bioavailability or Instability.

    • Solution: this compound is typically dissolved in a vehicle like DMSO for in vivo use.[5] Ensure the compound is fully dissolved and the vehicle is appropriate for your animal model and does not cause toxicity. While this compound has shown favorable pharmacokinetics in rats with a bioavailability of 39.5% and a half-life of 1.2 hours, these parameters can vary between species.[8] Consider assessing the pharmacokinetic profile in your specific model.

  • Possible Cause 3: Model-Specific Resistance or Lack of Target Expression.

    • Solution: The therapeutic efficacy of this compound is dependent on the role of the Hippo pathway in the pathophysiology of your model. Confirm the expression of MST1/2 and the activation status of the Hippo pathway in your target tissue. Some cell types or disease models may have inherent resistance to YAP/TAZ activation or rely on alternative signaling pathways. For example, this compound was found to be effective against hematopoietic cancer cells but not breast cancer cells.[3][9]

Problem 2: Observed in vivo toxicity or adverse effects.

  • Possible Cause 1: Vehicle Toxicity.

    • Solution: The vehicle used to dissolve this compound, such as DMSO, can cause toxicity at high concentrations.[5] Ensure you are using the lowest effective concentration of the vehicle and include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound is a selective inhibitor of MST1/2, high concentrations could potentially lead to off-target effects.[2] If toxicity is observed, consider reducing the dosage. It's important to note that studies have reported a lack of significant abnormalities in the liver or kidney of mice treated with this compound at therapeutic doses.[5]

  • Possible Cause 3: Uncontrolled Cell Proliferation.

    • Solution: The mechanism of action of this compound involves promoting cell proliferation, which could theoretically lead to uncontrolled growth in certain contexts.[4] It is crucial to carefully monitor for any signs of abnormal tissue growth or tumor formation, especially in long-term studies.

Data Presentation

Table 1: In Vitro and In Vivo Quantitative Data for this compound

ParameterValueSpecies/Cell LineReference
IC50 (MST1) 71.1 ± 12.9 nMIn vitro kinase assay[2][8]
IC50 (MST2) 38.1 ± 6.9 nMIn vitro kinase assay[2][8]
Effective In Vitro Concentration 0.1 - 10 µMHepG2, hematopoietic cancer cells[3][8]
Effective In Vivo Dosage 1 - 3 mg/kg (i.p.)Mouse[6][8]
Bioavailability 39.5%Rat[8]
Half-life 1.2 hoursRat[8]

Experimental Protocols

Generalized Protocol for an In Vivo Study Using this compound in a Mouse Model of Tissue Injury

  • Animal Model: Induce the desired tissue injury in the experimental animals (e.g., partial hepatectomy for liver regeneration, transverse aortic constriction for cardiac hypertrophy).

  • Grouping: Randomly assign animals to the following groups:

    • Sham/Control (no injury, no treatment)

    • Vehicle Control (injury + vehicle administration)

    • This compound Treatment (injury + this compound administration)

  • This compound Preparation: Dissolve this compound in a suitable vehicle such as DMSO.[5] A common stock concentration is 10 mg/mL. Further dilute with saline or PBS for the final injection volume.

  • Administration: Administer this compound via intraperitoneal injection at a dose of 1 mg/kg.[5] The dosing schedule should be determined based on the study design (e.g., every other day for 10 days).[5]

  • Monitoring: Monitor the animals for the duration of the experiment for any adverse effects and for endpoints relevant to the disease model (e.g., body weight, survival, functional parameters).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for analysis.

    • Histology: Perform H&E staining to assess tissue morphology and any pathological changes.

    • Immunohistochemistry/Immunofluorescence: Stain for markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and specific markers of the Hippo pathway (e.g., phosphorylated YAP, total YAP).[5]

    • Western Blotting: Analyze protein expression levels of key components of the Hippo pathway (p-MST1/2, MST1/2, p-LATS1/2, LATS1/2, p-YAP, YAP) in tissue lysates.[3]

    • Quantitative PCR (qPCR): Measure the mRNA expression of YAP/TAZ target genes (e.g., CTGF, CYR61).[8]

    • Functional Assays: Conduct relevant functional assays for the specific organ being studied (e.g., echocardiography for cardiac function, serum ALT/AST for liver function).[5]

  • Statistical Analysis: Use appropriate statistical tests to compare the outcomes between the different experimental groups.

Mandatory Visualization

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals (e.g., Mechanical Stress, Oxidative Stress) MST1_2 MST1/2 Stress_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p Cytoplasmic Retention & Degradation TEAD TEAD YAP_TAZ->TEAD Translocates to Nucleus & Binds Xmu_MP_1 This compound Xmu_MP_1->MST1_2 Inhibits Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates Transcription

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: In Vivo Study Design Animal_Model Induce Tissue Injury in Animal Model Start->Animal_Model Grouping Randomize into Control, Vehicle, and this compound Groups Animal_Model->Grouping Treatment Administer this compound or Vehicle (e.g., 1 mg/kg, i.p.) Grouping->Treatment Monitoring Monitor Animal Health and Disease Progression Treatment->Monitoring Endpoint Endpoint Collection of Tissues and Data Monitoring->Endpoint Analysis Perform Histological, Molecular, and Functional Analyses Endpoint->Analysis Results Analyze and Interpret Results Analysis->Results

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Interpreting Unexpected Results from Xmu-MP-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xmu-MP-1, a potent and selective inhibitor of the Hippo pathway kinases MST1/2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cells are undergoing cell cycle arrest and apoptosis, but I expected to see increased proliferation with this compound treatment. What could be happening?

A1: This is a documented, context-dependent effect of this compound. While it is known to promote proliferation in some cell types by activating the pro-proliferative transcriptional co-activator YAP, in other cell types, particularly hematopoietic cancer cells, it has the opposite effect.[1][2][3][4]

Possible Explanations:

  • Cell-Type Specificity: The downstream effects of Hippo pathway inhibition are highly dependent on the cellular context and the existing genetic and epigenetic landscape. In hematopoietic tumor cells, for instance, this compound has been shown to block cell cycle progression, primarily in the G2/M phase, and induce apoptosis and autophagy.[1][2][4]

  • Off-Target Effects: this compound has been reported to inhibit other kinases besides MST1/2, including Aurora kinases A and B, which are critical for mitotic progression.[5][6] Inhibition of these kinases can lead to cell cycle arrest.

  • "Non-canonical" Hippo Signaling: The molecular mechanisms of the Hippo signaling pathway can vary between cell types. In some hematopoietic tumor cells, the "non-canonical" pathway may be at play, leading to different outcomes upon MST1/2 inhibition.[1][3]

Troubleshooting Steps:

  • Confirm On-Target Activity: Verify that this compound is inhibiting MST1/2 in your cell line by assessing the phosphorylation status of downstream targets like MOB1 and LATS1/2 via Western blot. A decrease in the phosphorylation of these proteins is expected.

  • Assess YAP/TAZ Localization: Following MST1/2 inhibition, YAP/TAZ should translocate to the nucleus. Use immunofluorescence or cellular fractionation followed by Western blot to confirm this.

  • Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of your treated cells. This will confirm if they are arresting at a specific phase.

  • Apoptosis Assays: Quantify apoptosis using methods like Annexin V/PI staining followed by flow cytometry or a Caspase-Glo 3/7 assay to confirm if the observed cell death is due to apoptosis.[1]

  • Evaluate Off-Target Kinase Activity: If possible, assess the activity of known off-target kinases like Aurora A/B to determine if they are being inhibited at the concentration of this compound you are using.

Q2: I'm not observing the expected increase in nuclear YAP/TAZ after this compound treatment, even though I see a decrease in MOB1 phosphorylation. Why might this be?

A2: This suggests that while the inhibitor is engaging its direct target (MST1/2), the downstream signaling to YAP/TAZ is being regulated by other mechanisms.

Possible Explanations:

  • Alternative Regulatory Pathways: YAP/TAZ activity is regulated by a complex network of signals beyond the canonical Hippo-MST1/2 pathway. These can include mechanical cues, cell-cell junctions, and other signaling pathways like Wnt and GPCR signaling. These alternative pathways might be dominant in your experimental system.

  • Post-Translational Modifications: YAP/TAZ are subject to numerous post-translational modifications other than phosphorylation by LATS1/2, such as acetylation and ubiquitination, which can affect their stability and localization.

  • Rapid Feedback Loops: The cell might have compensatory mechanisms or feedback loops that are activated upon MST1/2 inhibition, leading to a rapid re-sequestration of YAP/TAZ in the cytoplasm.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to assess YAP/TAZ localization at earlier time points after this compound treatment. The nuclear translocation might be transient.

  • Cell Density: The activity of the Hippo pathway is sensitive to cell density. Ensure that your cells are not overly confluent, as high cell density can activate the Hippo pathway and promote cytoplasmic retention of YAP.

  • Immunofluorescence Imaging: Use high-resolution confocal microscopy to carefully examine the subcellular localization of YAP/TAZ. Quantify the nuclear-to-cytoplasmic fluorescence ratio.

  • Investigate Other Pathways: Consider if other pathways known to regulate YAP/TAZ are active in your cell type and if they might be overriding the effect of MST1/2 inhibition.

Q3: The proliferative or anti-apoptotic effect of this compound in my in vivo model is less significant than what I observed in vitro. What could be the reason for this discrepancy?

A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to the complexity of a whole-organism system.

Possible Explanations:

  • Pharmacokinetics and Bioavailability: this compound may have different pharmacokinetic properties in vivo, including absorption, distribution, metabolism, and excretion, which can affect its concentration and duration of action at the target tissue.[7]

  • Microenvironment and Stroma: The in vivo microenvironment, including the extracellular matrix, stromal cells, and immune cells, can all influence the cellular response to this compound in ways that are not recapitulated in a 2D cell culture system.

  • Drug Delivery to the Target Site: Inadequate penetration of this compound into the target tissue or tumor can lead to a suboptimal response.

  • Compensatory Signaling in the Whole Organism: Systemic administration of this compound can trigger complex physiological responses and compensatory signaling pathways that may counteract its intended effect.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to measure the concentration of this compound in the plasma and target tissue over time and correlate it with the desired pharmacodynamic endpoint (e.g., p-MOB1 inhibition).

  • Optimize Dosing Regimen: Experiment with different doses, routes of administration, and dosing schedules to improve the in vivo efficacy.

  • Histological and Immunohistochemical Analysis: Perform detailed analysis of the target tissue to assess drug penetration, target engagement (e.g., p-MOB1 staining), and the cellular response (e.g., proliferation and apoptosis markers).

  • Consider Advanced In Vitro Models: Utilize more complex in vitro models such as 3D organoids or co-culture systems that better mimic the in vivo microenvironment to bridge the gap between 2D culture and animal models.

Data Presentation

Table 1: Summary of Expected vs. Unexpected Outcomes with this compound Treatment

ParameterExpected Outcome (e.g., in Liver Regeneration Models)Unexpected Outcome (e.g., in some Hematopoietic Cancer Cells)
Cell Proliferation IncreasedDecreased / Cell Cycle Arrest[1][5]
Apoptosis DecreasedIncreased[1][4]
YAP/TAZ Nuclear Localization Increased[7][8]No significant change or transient increase
Downstream Target Gene Expression (e.g., CTGF, CYR61) UpregulatedNo change or downregulated
Phosphorylation of MOB1/LATS1/2 Decreased[7][8]Decreased[5]

Table 2: this compound Concentration-Dependent Effects on Namalwa Cells

ConcentrationEffect on Cell ViabilityEffect on Caspase 3/7 Activity
0.3 µMInhibitionIncreased
0.6 µMInhibitionIncreased
1.25 µMInhibitionIncreased
2.5 µMStrong InhibitionSignificantly Increased

Data synthesized from studies on hematopoietic cancer cell lines.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Hippo Pathway Proteins
  • Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Caspase-Glo 3/7 Assay for Apoptosis
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well and allow them to attach overnight.[1]

  • This compound Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a vehicle control (DMSO).[9]

  • Assay Procedure: Add 100 µL of Caspase-Glo 3/7 Reagent to each well, mix gently, and incubate at room temperature for 30-60 minutes.[1][9]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 Soluble_Factors Soluble_Factors Soluble_Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates 14_3_3 14-3-3 YAP_TAZ->14_3_3 binds to YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates to Xmu_MP_1 This compound Xmu_MP_1->MST1_2 inhibits YAP_TAZ_nuc->YAP_TAZ translocates to TEAD TEAD YAP_TAZ_nuc->TEAD co-activates Gene_Expression Target Gene Expression TEAD->Gene_Expression

Caption: Canonical Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.

Troubleshooting_Workflow Start Unexpected Result with This compound Treatment Check_On_Target Verify On-Target Effect (e.g., p-MOB1 Western Blot) Start->Check_On_Target Check_YAP_Localization Assess YAP/TAZ Nuclear Localization (IF/Western) Check_On_Target->Check_YAP_Localization Target Engaged Refine_Experiment Refine Experimental Design (Time-course, Dose-response) Check_On_Target->Refine_Experiment Target Not Engaged Check_Phenotype Quantify Cellular Phenotype (Proliferation, Apoptosis, Cell Cycle) Check_YAP_Localization->Check_Phenotype YAP in Nucleus Consider_Context Consider Cell-Type Specificity and Alternative Pathways Check_YAP_Localization->Consider_Context YAP Not in Nucleus Consider_Off_Target Investigate Potential Off-Target Effects Check_Phenotype->Consider_Off_Target Phenotype is Paradoxical End Interpret Results Check_Phenotype->End Phenotype Matches Pathway Activity Consider_Off_Target->Refine_Experiment Consider_Context->Refine_Experiment Refine_Experiment->Start

Caption: A logical workflow for troubleshooting unexpected results from this compound experiments.

Logical_Relationships cluster_causes Potential Causes of Unexpected Results cluster_observations Observed Unexpected Outcomes Xmu_MP_1 This compound Treatment Off_Target Off-Target Kinase Inhibition (e.g., Aurora A/B) Xmu_MP_1->Off_Target Cell_Context Cell-Type Specific Signaling Network Xmu_MP_1->Cell_Context Feedback_Loops Compensatory Feedback Loops Xmu_MP_1->Feedback_Loops PK_Issues In Vivo Pharmacokinetic Limitations Xmu_MP_1->PK_Issues Cell_Arrest Cell Cycle Arrest/ Apoptosis Off_Target->Cell_Arrest Cell_Context->Cell_Arrest No_YAP_Nuc Lack of Stable YAP Nuclear Localization Cell_Context->No_YAP_Nuc Feedback_Loops->No_YAP_Nuc In_Vivo_Discrepancy Reduced In Vivo Efficacy PK_Issues->In_Vivo_Discrepancy

Caption: Logical relationships between this compound treatment and potential unexpected outcomes.

References

dealing with poor solubility of Xmu-MP-1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xmu-MP-1, focusing on challenges related to its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of the mammalian sterile 20-like kinases MST1 and MST2.[1][2] These kinases are core components of the Hippo signaling pathway.[3][4] By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2, which in turn leads to the dephosphorylation and nuclear translocation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[5][6][7][8][9] In the nucleus, YAP/TAZ act as transcriptional co-activators to promote cell proliferation and inhibit apoptosis.[3]

Q2: What are the primary challenges when working with this compound in the lab?

The primary challenge is its poor solubility in aqueous solutions, making it difficult to prepare stable and effective working solutions for in vitro and in vivo experiments.[10] This can lead to issues such as precipitation in cell culture media, which can affect experimental results.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][10][11] It is considered insoluble in water.[10] For most biological experiments, DMSO is the recommended solvent for creating a stock solution.[12][13]

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[14]

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] Store DMSO stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[14]

Troubleshooting Guide: Poor Solubility and Precipitation

This guide addresses common issues encountered when preparing and using this compound solutions.

Issue 1: this compound precipitates when added to aqueous cell culture media.
  • Cause: this compound is poorly soluble in aqueous solutions. Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to crash out of solution.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO. Use fresh, anhydrous DMSO as moisture can reduce solubility.[10] Sonication may be required to fully dissolve the compound.[1][12]

    • Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your aqueous media.

    • Use a final DMSO concentration of <0.1% in your culture media. While some cell lines can tolerate higher concentrations, it is best to keep the final DMSO concentration as low as possible to minimize solvent toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

    • Consider using a co-solvent formulation for higher concentrations. For applications requiring higher concentrations of this compound, a formulation with co-solvents may be necessary.

Issue 2: My prepared this compound solution is cloudy or has visible particles.
  • Cause: The compound has not fully dissolved or has precipitated out of solution. This can be due to using a solvent with absorbed moisture, insufficient mixing, or temperature fluctuations.[10][15]

  • Solution:

    • Use fresh, anhydrous DMSO. [10]

    • Sonicate the solution. Sonication can aid in dissolving the compound.[1][12]

    • Gently warm the solution. Brief, gentle warming can sometimes help dissolve the compound. However, avoid excessive heat which could degrade the compound.

    • Filter the final working solution. Use a 0.22 µm syringe filter to remove any undissolved particles before adding to your cells.

Data Presentation: Solubility of this compound

SolventMaximum ConcentrationNotesReference(s)
DMSO 100 mM (41.65 mg/mL)Fresh, anhydrous DMSO is recommended. Sonication may be needed.
83 mg/mL (199.28 mM)Moisture-absorbing DMSO reduces solubility.[10]
30 mg/mL[2]
15 mg/mL[13]
8 mg/mL (19.21 mM)Ultrasonic assistance needed.[14][16]
Ethanol 2 mg/mL[10]
500 µg/mL[11]
Dimethylformamide (DMF) 2 mg/mL[1][11]
Water Insoluble[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vivo Use

For in vivo studies, a vehicle solution is often required to improve solubility and bioavailability.

Formulation Example 1 (for 5 mg/mL): [10]

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween 80

    • ddH₂O (double-distilled water)

  • Procedure (for 1 mL final volume):

    • Dissolve 8 mg of this compound in 50 µL of fresh DMSO to make a clear stock solution.

    • Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • Use the mixed solution immediately for optimal results.

Formulation Example 2 (for ≥ 0.83 mg/mL): [16]

  • Materials:

    • This compound powder

    • DMSO

    • Corn oil

  • Procedure:

    • Prepare a stock solution in DMSO.

    • Add 10% DMSO stock to 90% corn oil.

Formulation Example 3 (for ≥ 0.4 mg/mL): [16]

  • Materials:

    • This compound powder

    • DMSO

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline (20%)

  • Procedure:

    • Prepare a stock solution in DMSO.

    • Add 5% DMSO stock to 95% of the 20% SBE-β-CD in saline solution.

Mandatory Visualizations

Signaling Pathway Diagram

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates XmuMP1 This compound XmuMP1->MST1_2 Inhibition YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P Phosphorylates YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_P->Degradation YAP_TAZ_N->YAP_TAZ Translocation TEAD TEAD YAP_TAZ_N->TEAD Binds to TargetGenes Target Gene Expression (e.g., CTGF, CYR61) TEAD->TargetGenes Activates

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2 kinases.

Experimental Workflow Diagram

XmuMP1_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting Powder This compound Powder Stock High-Concentration Stock Solution Powder->Stock DMSO Anhydrous DMSO DMSO->Stock Working Final Working Solution Stock->Working Media Aqueous Media / Vehicle Media->Working Treatment Treatment with This compound Working->Treatment Precipitation Precipitation? Working->Precipitation Cells Cell Culture / Animal Model Cells->Treatment Incubation Incubation / Dosing Period Treatment->Incubation Analysis Downstream Analysis (e.g., Western Blot, qPCR) Incubation->Analysis CheckDMSO Use fresh, anhydrous DMSO Precipitation->CheckDMSO Sonicate Sonicate Solution Precipitation->Sonicate SerialDilute Use Serial Dilutions Precipitation->SerialDilute

Caption: A general experimental workflow for using this compound, including troubleshooting steps.

References

Validation & Comparative

A Comparative Guide to YAP Modulation: Xmu-MP-1 vs. Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling, the Hippo-YAP pathway stands as a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of cancers, making its components attractive targets for therapeutic intervention.[3][4] The transcriptional co-activator Yes-associated protein (YAP) is the central effector of this pathway. When active, YAP translocates to the nucleus and binds with TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[3][5]

This guide provides an objective comparison of two widely used small molecules that modulate YAP activity: Xmu-MP-1 and verteporfin. While both are used to study and target the Hippo-YAP pathway, they possess fundamentally different mechanisms of action. This compound functions as an upstream inhibitor of the Hippo kinase cascade, leading to the activation of YAP. In contrast, verteporfin acts downstream, disrupting the critical interaction between YAP and TEAD, thereby inhibiting YAP's transcriptional output.

This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs in studying or targeting the Hippo-YAP signaling pathway.

Mechanism of Action

This compound: An Upstream Inhibitor and YAP Activator

This compound is a potent and selective ATP-competitive inhibitor of the core Hippo pathway kinases, Mammalian Ste20-like kinases 1 and 2 (MST1/2).[6][7] In the canonical Hippo pathway, active MST1/2 phosphorylates and activates LATS1/2 kinases. LATS1/2 then phosphorylates YAP, leading to its sequestration in the cytoplasm by 14-3-3 proteins and subsequent degradation.[2]

By inhibiting MST1/2, this compound prevents this phosphorylation cascade.[7][8] This results in the dephosphorylation and activation of YAP, leading to its accumulation in the nucleus, where it can drive the transcription of its target genes.[8][9] Therefore, this compound is technically a YAP activator and is used experimentally to promote tissue repair and regeneration by stimulating cell proliferation.[6]

Verteporfin: A Downstream Inhibitor of the YAP-TEAD Interaction

Verteporfin, a benzoporphyrin derivative clinically used in photodynamic therapy, has been identified as a direct inhibitor of YAP function, independent of light activation.[10][11] Its primary mechanism is believed to be the disruption of the protein-protein interaction between YAP and the TEAD family of transcription factors.[11][12] This disruption prevents the formation of the functional transcriptional complex, thereby blocking the expression of YAP target genes like CTGF and CYR61.[13][14]

An alternative mechanism proposed for verteporfin involves the upregulation of 14-3-3σ, a chaperone protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and function.[10][12][13] This effect has been shown to be dependent on p53.[12] Regardless of the precise upstream events, the functional outcome of verteporfin treatment is the inhibition of YAP-mediated transcription.

Signaling Pathway and Points of Inhibition

YAP_Pathway cluster_upstream cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm cluster_nucleus Nucleus CellContact Cell-Cell Contact MST1_2 MST1/2 CellContact->MST1_2 inhibit MechanicalStress Mechanical Stress MechanicalStress->MST1_2 inhibit LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_p p-YAP LATS1_2->YAP_p phosphorylates Fourteen33 14-3-3σ YAP_p->Fourteen33 binds Degradation Degradation YAP_p->Degradation YAP YAP YAP_p->YAP dephosphorylation Fourteen33->YAP_p YAP->YAP_p TEAD TEAD YAP->TEAD binds Verteporfin Verteporfin TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes activates Proliferation Cell Proliferation, Survival TargetGenes->Proliferation XmuMP1 This compound XmuMP1->MST1_2 Verteporfin->Fourteen33 upregulates Verteporfin->YAP disrupts binding

Caption: The Hippo-YAP signaling pathway showing inhibitor targets.

Performance and Efficacy Data

The following table summarizes quantitative data for this compound and verteporfin from various experimental models.

ParameterThis compoundVerteporfin
Primary Target MST1/2 Kinases[6]YAP (disrupts YAP-TEAD interaction)[12][15]
Effect on YAP Activation / Nuclear Translocation[8][9]Inhibition / Cytoplasmic Sequestration[10][13]
IC₅₀ ~71 nM (MST1), ~38 nM (MST2)[6]Not typically defined by IC₅₀; effective concentrations vary
Effective Conc. 1-5 µM (in vitro)[9][16]; 1-3 mg/kg (in vivo)[9][17]0.1-10 µM (in vitro)[10][11][15]; 10 mg/kg (in vivo)[18]
Cell Lines Tested INS-1, HepG2, NRCM, MCF-7, T47D, MDA-MB-231, etc.[8][9][16][19]Endometrial, Bladder Cancer, Melanoma, Breast Cancer cell lines, etc.[10][11][20][21]
Key Downstream Effects Increased YAP target gene expression (CTGF, CYR61), increased cell survival and proliferation.[8][9]Decreased YAP target gene expression, inhibition of cell proliferation, induction of apoptosis.[11][13][14]

Experimental Methodologies

Accurate assessment of this compound and verteporfin requires robust experimental protocols. Below are methodologies for key assays cited in the literature.

Western Blotting for Pathway Component Analysis

This technique is used to quantify changes in the levels and phosphorylation status of Hippo pathway proteins.

  • Protocol:

    • Cell Lysis: Treat cells with this compound, verteporfin, or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[21]

    • SDS-PAGE: Separate 10-30 µg of protein per lane on an SDS-polyacrylamide gel.[21]

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-MST1, anti-LATS1, anti-CTGF, anti-GAPDH) overnight at 4°C.[18][22]

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) kit and imaging system.[18][22]

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Co-IP is essential for validating verteporfin's mechanism of disrupting the YAP-TEAD complex.[23]

  • Protocol:

    • Cell Treatment & Lysis: Treat cells with verteporfin or a vehicle control. Lyse cells in a non-denaturing lysis buffer.

    • Immunoprecipitation: Pre-clear lysates with Protein A/G beads. Incubate the supernatant with an anti-YAP or anti-TEAD antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.[24]

    • Washing & Elution: Wash the beads multiple times to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for TEAD if YAP was immunoprecipitated). A reduced signal in the verteporfin-treated sample indicates disruption of the interaction.[23][24]

Cell Viability and Proliferation Assays

These assays measure the functional consequences of YAP modulation on cell growth.

  • MTT/SRB Assay Protocol:

    • Seeding: Seed cells in 96-well plates.[21]

    • Treatment: After allowing cells to adhere, treat with various concentrations of this compound or verteporfin for 24-72 hours.

    • Staining: For MTT, add MTT reagent and incubate for 2-4 hours, then solubilize the formazan crystals with DMSO. For Sulforhodamine B (SRB), fix cells with trichloroacetic acid, stain with SRB, and then solubilize the dye.[10]

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Immunofluorescence for YAP Localization

This method visualizes the subcellular localization of YAP, a key indicator of its activity status.

  • Protocol:

    • Cell Culture & Treatment: Grow cells on glass coverslips and treat with inhibitors as required.

    • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1-0.5% Triton X-100 in PBS.[11]

    • Blocking & Staining: Block with BSA and incubate with a primary antibody against YAP. Follow with an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.[14]

    • Imaging: Mount coverslips and visualize using a confocal or fluorescence microscope. Nuclear vs. cytoplasmic YAP signal intensity can be quantified.

Experimental Workflow for Inhibitor Comparison

Workflow cluster_setup cluster_treatment cluster_assays Start Select Cancer Cell Line (e.g., A375, HepG2) Culture Cell Culture & Seeding Start->Culture Control Vehicle Control (DMSO) Culture->Control Treat for 24-48h XmuMP1 This compound (e.g., 1-5 µM) Culture->XmuMP1 Treat for 24-48h Verteporfin Verteporfin (e.g., 0.5-5 µM) Culture->Verteporfin Treat for 24-48h WB Western Blot (p-YAP, YAP, CTGF) Control->WB CoIP Co-IP (YAP-TEAD) Control->CoIP IF Immunofluorescence (YAP Localization) Control->IF Viability Cell Viability (MTT / SRB Assay) Control->Viability Reporter TEAD Luciferase Reporter Assay Control->Reporter XmuMP1->WB XmuMP1->CoIP XmuMP1->IF XmuMP1->Viability XmuMP1->Reporter Verteporfin->WB Verteporfin->CoIP Verteporfin->IF Verteporfin->Viability Verteporfin->Reporter

Caption: A generalized workflow for comparing YAP modulators.

Conclusion

This compound and verteporfin are both invaluable chemical tools for investigating the Hippo-YAP pathway, but they serve opposing experimental purposes.

  • This compound is an indirect YAP activator . By inhibiting the upstream MST1/2 kinases, it promotes YAP's nuclear functions. It is the tool of choice for studies aiming to enhance YAP activity, such as in the context of stimulating tissue regeneration or investigating the consequences of hyperactive YAP signaling.

  • Verteporfin is a direct YAP inhibitor . It functions by preventing the crucial YAP-TEAD interaction required for gene transcription. It is ideally suited for experiments designed to block YAP's oncogenic outputs, such as inhibiting cancer cell proliferation, overcoming drug resistance, or studying the effects of YAP loss-of-function.

A thorough understanding of their distinct mechanisms is paramount for the correct design and interpretation of experiments targeting the Hippo-YAP pathway. Researchers should select the compound that aligns with the specific biological question of whether to potentiate or inhibit the pathway's final transcriptional effector.

References

A Comparative Guide to Small Molecule Inhibitors of the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. The core of the Hippo pathway consists of a kinase cascade, including MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This guide provides a comparative overview of alternative small molecule inhibitors targeting different nodes of the Hippo pathway, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

Targeting the Hippo Pathway: A Multi-pronged Approach

Small molecule inhibitors have been developed to target various components of the Hippo pathway, each with a distinct mechanism of action. This guide will focus on the following classes of inhibitors:

  • MST1/2 Kinase Inhibitors: These molecules directly inhibit the upstream kinases of the Hippo pathway, preventing the phosphorylation cascade that leads to YAP/TAZ inactivation.

  • LATS1/2 Kinase Inhibitors: Targeting the downstream kinases LATS1/2 also prevents YAP/TAZ phosphorylation, leading to their activation.

  • YAP/TAZ-TEAD Interaction Inhibitors: These compounds disrupt the protein-protein interaction between YAP/TAZ and TEAD, preventing the formation of the active transcriptional complex.

  • TEAD Palmitoylation Inhibitors: TEAD transcription factors require palmitoylation for their stability and interaction with YAP/TAZ. Inhibitors of this post-translational modification represent an alternative strategy to block YAP/TAZ-TEAD signaling.

Comparative Performance of Small Molecule Inhibitors

The following tables summarize the quantitative data for representative small molecule inhibitors of the Hippo pathway, allowing for a direct comparison of their potency and cellular effects.

Table 1: In Vitro Potency of Hippo Pathway Inhibitors
InhibitorTargetType of InhibitionIC50 / KiReference
XMU-MP-1 MST1Reversible, ATP-competitiveIC50: 71.1 nM[1]
MST2IC50: 38.1 nM[1]
GA-017 LATS1ATP-competitiveIC50: 4.10 ± 0.79 nM; Ki: 0.58 ± 0.11 nM[2][3][4]
LATS2IC50: 3.92 ± 0.42 nM; Ki: 0.25 ± 0.03 nM[2][3][4]
Verteporfin YAP-TEAD InteractionDisrupts protein-protein interactionNot directly measured by IC50/Ki[5]
VT104 TEAD PalmitoylationNon-covalent, TEAD pocket binderNot directly measured by IC50/Ki[6][7]
Table 2: Cellular Activity of Hippo Pathway Inhibitors
InhibitorCell LineAssayEC50 / GI50Reference
This compound Namalwa, Raji, Ramos, Jurkat, DaudiCell ViabilityEC50: 1.21 to 2.7 µM[8]
GA-017 SKOV3Cell GrowthEC50: 3.51 ± 0.26 μM[9]
Verteporfin OVCAR3Cell ViabilityIC50 dose used for migration/invasion assays[10]
OVCAR8Cell ViabilityIC50 dose used for migration/invasion assays[10]
VT104 NCI-H226 (NF2 mutant mesothelioma)Cell ProliferationGI50: 16 nM[11]
NCI-H2373 (NF2 mutant mesothelioma)Cell ProliferationGI50: 26 nM[11]
NCI-H2052 (NF2 mutant mesothelioma)Cell ProliferationGI50: 33 nM[11]
Table 3: In Vivo Efficacy of Hippo Pathway Inhibitors
InhibitorCancer ModelDosing and AdministrationOutcomeReference
This compound Mouse models of acute and chronic liver injury1 to 3 mg/kg via intraperitoneal injectionAugmented liver repair and regeneration[1]
Verteporfin Bladder cancer patient-derived xenograft (PDX)Not specifiedInhibited tumor growth and invasion[12][13]
VT104 NCI-H226 mesothelioma xenograft3 mg/kg, oral, once dailyResulted in tumor regression[14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Hippo Signaling Pathway and Points of Inhibition

Hippo_Pathway Upstream_Signals Upstream Signals (Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc translocation Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ_nuc->YAP_TAZ_cyto TEAD TEAD YAP_TAZ_nuc->TEAD binds Transcription Target Gene Expression (e.g., CTGF, CYR61) TEAD->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation XMU_MP_1 This compound XMU_MP_1->MST1_2 GA_017 GA-017 GA_017->LATS1_2 Verteporfin Verteporfin Verteporfin->YAP_TAZ_nuc disrupts interaction VT104 VT104 VT104->TEAD inhibits palmitoylation

Caption: The Hippo signaling pathway and points of intervention for various small molecule inhibitors.

Experimental Workflow: TEAD Palmitoylation Assay

TEAD_Palmitoylation_Assay Start Start: HEK293T cells transfected with Myc-tagged TEAD Incubate Incubate with alkyne palmitate and test compound (e.g., VT104) Start->Incubate IP Immunoprecipitate Myc-TEAD Incubate->IP Click Click Chemistry: Conjugate alkyne palmitate to biotin-azide IP->Click WB Western Blot Click->WB Detect_Palmitoylation Detect biotin with Streptavidin-HRP WB->Detect_Palmitoylation Detect_Total_TEAD Detect total Myc-TEAD with anti-Myc antibody WB->Detect_Total_TEAD Analyze Analyze ratio of palmitoylated to total TEAD Detect_Palmitoylation->Analyze Detect_Total_TEAD->Analyze End End: Determine inhibition of TEAD palmitoylation Analyze->End

Caption: Workflow for assessing the inhibition of TEAD palmitoylation by small molecules.

Detailed Experimental Protocols

MST1/2 Kinase Assay (for this compound)

This protocol is based on the methods used to characterize this compound.[1]

  • Reaction Mixture: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.

  • Enzyme and Substrate: Add recombinant human MST1 or MST2 kinase and the substrate, a recombinant inactive LATS1 kinase, to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate for 30 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Analysis: Analyze the phosphorylation of LATS1 by Western blot using a phospho-specific antibody. Quantify the band intensities to determine the IC50 value of the inhibitor.

LATS1/2 Kinase Assay (for GA-017)

This protocol is adapted from the characterization of GA-017.[4]

  • Reaction Setup: In a 96-well plate, combine recombinant LATS1 or LATS2 enzyme with a fluorescently labeled peptide substrate in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Compound Incubation: Add serial dilutions of GA-017 or DMSO control to the wells and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable method, such as mobility shift microfluidic electrophoresis or a fluorescence polarization-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TEAD Palmitoylation Assay (for VT104)

This protocol is based on methods used to evaluate TEAD palmitoylation inhibitors.[14][15]

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing Myc-tagged TEAD1.

  • Metabolic Labeling: 24 hours post-transfection, incubate the cells with 100 µM of the alkyne analog of palmitic acid (17-octadecynoic acid) and varying concentrations of VT104 or DMSO for 16-24 hours.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the Myc-tagged TEAD1 using an anti-Myc antibody conjugated to beads.

  • Click Chemistry: Resuspend the beads in a reaction buffer containing biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature to covalently link the biotin-azide to the alkyne-palmitoylated TEAD1.

  • Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD1. To normalize for the amount of immunoprecipitated protein, re-probe the membrane with an anti-Myc antibody.

  • Quantification: Quantify the band intensities to determine the extent of palmitoylation inhibition.

Cell Proliferation Assay (General Protocol)

This is a general protocol applicable to all tested inhibitors.[8][14]

  • Cell Seeding: Seed cancer cells (e.g., NCI-H226 for VT104, Namalwa for this compound) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to the DMSO-treated control cells and plot the percentage of viability against the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or EC50 value using a non-linear regression analysis.

Conclusion

The Hippo pathway presents a rich landscape of targets for the development of small molecule inhibitors. This guide provides a comparative analysis of several key examples, highlighting their distinct mechanisms of action and providing a foundation of quantitative data and experimental protocols. MST1/2 inhibitors like this compound and LATS1/2 inhibitors such as GA-017 offer potent upstream modulation of the pathway. In contrast, compounds like verteporfin and the TEAD palmitoylation inhibitor VT104 provide opportunities to intervene at the level of the downstream transcriptional machinery. The choice of inhibitor will depend on the specific research question or therapeutic goal, and the data presented herein should serve as a valuable resource for researchers in the field. Further investigation into the selectivity, off-target effects, and in vivo pharmacology of these and other emerging Hippo pathway inhibitors will be crucial for their successful translation into clinical applications.

References

A Researcher's Guide to Validating the On-Target Effects of Xmu-MP-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the on-target effects of Xmu-MP-1, a selective inhibitor of the Hippo pathway kinases MST1 and MST2. We will explore various experimental approaches, present quantitative data in a clear, tabular format, and provide detailed protocols for key experiments. Furthermore, we will compare this compound with an alternative YAP/TAZ inhibitor, Verteporfin, which acts through a distinct mechanism.

This compound is a potent, ATP-competitive inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][2] Its primary mechanism of action is the suppression of the Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activators YAP and TAZ. However, as with any kinase inhibitor, a thorough validation of its on-target and potential off-target effects is paramount.

Comparison of Validation Methods

A multi-faceted approach is recommended to confidently validate the on-target effects of this compound. This involves a combination of biochemical, cellular, and functional assays.

Assay Type Method Purpose Quantitative Readout
Biochemical In-vitro Kinase AssayTo directly measure the inhibitory effect of this compound on MST1/2 kinase activity.IC50 value
Cellular Western BlotTo assess the phosphorylation status of downstream targets in the Hippo pathway (MOB1, LATS1/2, YAP).Relative band intensity of phosphorylated proteins.
Cellular Thermal Shift Assay (CETSA)To confirm direct binding of this compound to MST1/2 in a cellular context.Thermal stabilization of MST1/2.
Functional Luciferase Reporter AssayTo quantify the transcriptional activity of YAP/TAZ.Luminescence signal.
Immunofluorescence MicroscopyTo visualize the subcellular localization of YAP/TAZ.Nuclear-to-cytoplasmic fluorescence intensity ratio.
qPCRTo measure the expression of YAP/TAZ target genes (e.g., CTGF, CYR61).Relative mRNA expression levels.
Off-Target KINOMEscanTo profile the selectivity of this compound against a broad panel of kinases.Percentage of control, dissociation constant (Kd).

On-Target Efficacy of this compound

Treatment of cells with this compound is expected to yield the following results, confirming its on-target activity:

Parameter Expected Outcome with this compound Treatment
MST1/2 Kinase Activity Decreased
p-MOB1 (Thr35) Decreased
p-LATS1 (Thr1079) Decreased
p-YAP (Ser127) Decreased
YAP/TAZ Nuclear Localization Increased
YAP/TAZ Transcriptional Activity Increased
Expression of YAP/TAZ Target Genes Increased

Comparison with Verteporfin

Verteporfin is another inhibitor of YAP/TAZ activity, but it functions by disrupting the interaction between YAP and the TEAD transcription factors, a mechanism distinct from this compound's inhibition of the upstream kinases MST1/2.

Feature This compound Verteporfin
Target MST1/2 kinasesYAP-TEAD interaction
Mechanism ATP-competitive kinase inhibitionDisrupts protein-protein interaction
Effect on Hippo Pathway Inhibits upstream kinase cascadeActs downstream of the kinase cascade
Effect on YAP Phosphorylation DecreasesNo direct effect
Potential Off-Targets Other kinasesPotential for non-specific protein aggregation

Experimental Protocols & Visualizations

To facilitate the practical application of these validation methods, we provide detailed experimental protocols and visual representations of the key pathways and workflows.

Hippo Signaling Pathway and Points of Inhibition

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_hippo_core Hippo Core Kinase Cascade cluster_yap_taz YAP/TAZ Regulation Cell_Density High Cell Density SAV1 SAV1 Cell_Density->SAV1 Mechanical_Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical_Stress->LATS1_2 MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates SAV1->MST1_2 activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto phosphorylates MOB1 MOB1 MOB1->LATS1_2 complexes with YAP_TAZ_p p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc dephosphorylation & nuclear translocation YAP_TAZ_p->YAP_TAZ_cyto 14-3-3 binding & cytoplasmic retention TEAD TEAD YAP_TAZ_nuc->TEAD binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Xmu_MP_1 This compound Xmu_MP_1->MST1_2 Verteporfin Verteporfin Verteporfin->TEAD disrupts interaction with YAP/TAZ

Caption: The Hippo signaling pathway and the points of inhibition for this compound and Verteporfin.

Experimental Workflow: Validating this compound On-Target Effects

Workflow cluster_in_vitro Biochemical Validation cluster_cellular Cellular Validation cluster_functional Functional Validation Kinase_Assay In-vitro MST1/2 Kinase Assay Cell_Treatment Treat cells with this compound Western_Blot Western Blot for p-MOB1, p-LATS, p-YAP Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Luciferase_Assay YAP/TAZ Luciferase Reporter Assay Cell_Treatment->Luciferase_Assay IF Immunofluorescence for YAP/TAZ Nuclear Translocation Cell_Treatment->IF qPCR qPCR for YAP/TAZ Target Genes Cell_Treatment->qPCR

Caption: A typical experimental workflow for validating the on-target effects of this compound.

Detailed Experimental Protocols

In-Gel Kinase Assay for MST1/2 Activity

This protocol is adapted from previously described methods.[3][4]

  • Immunoprecipitation of MST1/2:

    • Lyse cells treated with DMSO (vehicle control) or this compound in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with an anti-MST1 or anti-MST2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for an additional 2 hours.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • In-Gel Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., recombinant MOB1) and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Resolve the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

  • Data Analysis:

    • Quantify the radioactive signal corresponding to the phosphorylated substrate using densitometry.

    • Compare the kinase activity in this compound-treated samples to the vehicle control.

YAP/TAZ Luciferase Reporter Assay

This protocol is a general guideline for a dual-luciferase reporter assay.[5][6][7][8]

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

  • Luciferase Assay:

    • After the desired incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.

Immunofluorescence for YAP/TAZ Nuclear Translocation

This protocol provides a general procedure for immunofluorescence staining.[9][10][11][12][13]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips.

    • Treat the cells with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate with a primary antibody against YAP or TAZ overnight at 4°C.

    • Wash the cells with PBST.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of YAP/TAZ in multiple cells to determine the nuclear-to-cytoplasmic ratio.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[14][15][16][17][18]

  • Cell Treatment and Heating:

    • Treat intact cells with this compound or vehicle control.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody against MST1 or MST2.

  • Data Analysis:

    • Quantify the band intensity of MST1/2 in the soluble fraction at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct binding.

Off-Target Profile of this compound

A KINOMEscan profile of this compound at a concentration of 1 µM revealed that it has a strong affinity for an additional 21 kinases besides MST1/2. This highlights the importance of considering potential off-target effects when interpreting experimental results.

Kinase Family Identified Off-Targets
Serine/Threonine KinaseAurora A, Aurora B, MEKK2, MEKK3, TAO1, TAO2, TAO3
Tyrosine KinaseJAK1
OtherList of other kinases can be found in the supplementary data of the original publication

Note: Researchers should consult the original publication for the complete list of off-target kinases and their corresponding binding affinities.[19]

Conclusion

Validating the on-target effects of this compound requires a rigorous and multi-pronged experimental approach. By combining biochemical, cellular, and functional assays, researchers can confidently demonstrate the specific inhibition of the Hippo pathway. Furthermore, comparing this compound with inhibitors that have different mechanisms of action, such as Verteporfin, can provide deeper insights into the regulation of YAP/TAZ activity. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists working to unravel the complexities of the Hippo pathway and develop novel therapeutics. It is also crucial to remain mindful of the known off-target effects of this compound and to design experiments that can help to dissect on-target from off-target driven phenotypes.

References

A Comparative Analysis of Xmu-MP-1 and Other MST1/2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Hippo pathway research, the selective inhibition of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) presents a promising therapeutic strategy for a variety of diseases, including cancer and regenerative medicine. Xmu-MP-1 has emerged as a key small molecule inhibitor in this field. This guide provides a detailed comparison of the efficacy of this compound with other known MST1/2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Efficacy Comparison of MST1/2 Inhibitors

The following table summarizes the in vitro efficacy of this compound and other compounds targeting the MST1/2 kinases or downstream components of the Hippo pathway. It is crucial to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget(s)IC50 (MST1)IC50 (MST2)Key Findings & Cell-Based Assay Data
This compound MST1, MST271.1 nM[1]38.1 nM[1]A reversible and selective inhibitor. In a NanoBRET assay, IC50 values were 1040 nM for STK4 (MST1) and 1510 nM for STK3 (MST2)[2]. Promotes cell growth and tissue regeneration by activating YAP.[1]
Verteporfin YAP-TEAD InteractionNot ApplicableNot ApplicableDoes not directly inhibit MST1/2. Inhibits the interaction between YAP and TEAD transcription factors. Shows anti-proliferative effects in various cancer cell lines with IC50 values in the low micromolar range.[3]
SBP-3264 MST1, MST2Data not available in initial searchData not available in initial searchA novel inhibitor reported to have improved potency against STK3 and STK4 compared to this compound in a cellular target engagement assay.[2] Acts synergistically with the BCL-2 inhibitor venetoclax to inhibit the proliferation of Acute Myeloid Leukemia (AML) cells.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates p_YAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Ub Ubiquitin Degradation p_YAP_TAZ->Ub Xmu_MP_1 This compound Xmu_MP_1->MST1_2 inhibits TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes

Hippo Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay MST1/2 Kinase Assay (Biochemical) YAP_Activation_Assay YAP/TAZ Activation Assay (Cellular) Kinase_Assay->YAP_Activation_Assay Determine IC50 Cell_Viability_Assay Cell Viability Assay (Cellular) YAP_Activation_Assay->Cell_Viability_Assay Confirm target engagement Animal_Models Disease Models (e.g., Cancer, Tissue Injury) Cell_Viability_Assay->Animal_Models Assess cellular effects end End: Comparative Efficacy Analysis Animal_Models->end Evaluate in vivo efficacy start Start: Select MST1/2 Inhibitors start->Kinase_Assay

General experimental workflow for comparing MST1/2 inhibitors.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing findings, the following are detailed methodologies for key experiments.

In Vitro MST1/2 Kinase Assay

This assay directly measures the enzymatic activity of MST1 and MST2 and the inhibitory potential of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MST1 and MST2 kinases.

Materials:

  • Recombinant human MST1 and MST2 enzymes

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the kinase, the test compound dilution (or DMSO for control), and the substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cellular YAP/TAZ Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, which is downstream of MST1/2.

Objective: To assess the ability of a test compound to activate YAP/TAZ-mediated gene transcription.

Materials:

  • HEK293T or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compounds dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold change in luciferase activity for each compound concentration relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay evaluates the effect of MST1/2 inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of a test compound on the viability of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, if applicable.

This guide provides a foundational comparison and detailed methodologies to aid researchers in the evaluation and development of novel MST1/2 inhibitors. As the field evolves, it is anticipated that more direct comparative studies will become available, further refining our understanding of the therapeutic potential of targeting the Hippo pathway.

References

Cross-Validation of Xmu-MP-1 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Xmu-MP-1 with genetic models for studying the Hippo signaling pathway. This analysis is supported by experimental data to facilitate informed decisions in research and development.

The small molecule this compound is a potent and selective inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound blocks the phosphorylation cascade that ultimately leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP), promoting cell proliferation and tissue regeneration.[1] Genetic models, such as conditional knockout mice for Mst1 and Mst2, represent the gold standard for validating the function of these kinases. This guide cross-validates the effects of this compound with findings from these genetic models, presenting a comprehensive overview of their comparative efficacy and cellular impact.

Comparative Analysis of Phenotypic Outcomes

The effects of pharmacological inhibition with this compound largely phenocopy those observed in Mst1/2 genetic knockout models across various tissues and biological processes. This consistency underscores the specificity of this compound and validates its use as a powerful tool for probing Hippo pathway biology.

Cardiac Hypertrophy

In models of cardiac hypertrophy, both this compound treatment and genetic deletion of Mst1/2 have been shown to be protective. Studies using a mouse model of transverse aortic constriction (TAC) have demonstrated that this compound administration improves cardiac function and reduces apoptosis and fibrosis.[4] These findings are in line with previous reports from Mst1 and Mst2 knockout mice, which also exhibited reduced cardiac hypertrophy and apoptosis under pressure overload conditions.[4]

ParameterThis compound Treatment (in vivo)Mst1/2 Genetic Knockout (in vivo)Reference
Cardiomyocyte Size Attenuated hypertrophic responseReduced cardiomyocyte hypertrophy[4]
Apoptosis Significantly reduced TUNEL-positive cellsDecreased apoptosis[4]
Fibrosis ReducedLess fibrosis[4]
Cardiac Function ImprovedProtected against cardiac dysfunction[4]
Liver Regeneration

The role of the Hippo pathway in liver size regulation and regeneration is well-established. Pharmacological inhibition of MST1/2 with this compound has been shown to augment liver repair and regeneration in various mouse models of acute and chronic liver injury.[1] Similarly, liver-specific knockout of Mst1 and Mst2 results in increased hepatocyte proliferation and liver overgrowth, highlighting the concordant effects of both approaches in promoting liver tissue growth.

ParameterThis compound Treatment (in vivo)Mst1/2 Liver-Specific Knockout (in vivo)Reference
Hepatocyte Proliferation IncreasedIncreased[1]
Liver Repair/Regeneration AugmentedEnhanced[1]
Liver Size No significant change in healthy animalsLiver overgrowth[5]
Macrophage Polarization

A direct comparison in the context of immunology reveals that both this compound and genetic knockout of Mst1/2 in macrophages (LysM-Cre; Mst1fl/fl; Mst2fl/fl) lead to similar shifts in macrophage polarization. Both interventions promote M1 polarization while suppressing M2 polarization.[6] This suggests that this compound can be a valuable tool for studying the immunomodulatory functions of the Hippo pathway.

ParameterThis compound Treatment (in vitro)Mst1/2 Conditional Knockout (in vitro)Reference
M1 Polarization IncreasedIncreased[6]
M2 Polarization DecreasedDecreased[6]
YAP Activation IncreasedIncreased[6]

Signaling Pathway and Experimental Workflow

The Hippo signaling pathway is a kinase cascade that plays a crucial role in regulating organ size, cell proliferation, and apoptosis. This compound and genetic knockout models both target the core kinases MST1 and MST2 to modulate this pathway.

Hippo_Pathway cluster_input Upstream Signals cluster_core Hippo Core Kinase Cascade cluster_output Downstream Effectors cluster_intervention Interventions Cell Density Cell Density SAV1 SAV1 Cell Density->SAV1 Mechanical Cues Mechanical Cues Mechanical Cues->SAV1 MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates MOB1 MOB1 MOB1->LATS1_2 SAV1->MST1_2 YAP_TAZ YAP/TAZ (Nuclear) YAP_TAZ_p->YAP_TAZ dephosphorylation Cytoplasmic Sequestration/Degradation Cytoplasmic Sequestration/Degradation YAP_TAZ_p->Cytoplasmic Sequestration/Degradation TEAD TEAD YAP_TAZ->TEAD Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) TEAD->Gene Transcription\n(Proliferation, Survival) Xmu_MP_1 This compound Xmu_MP_1->MST1_2 inhibits Genetic_KO Genetic Knockout (Mst1/2) Genetic_KO->MST1_2 ablates

Caption: The Hippo signaling pathway with intervention points for this compound and genetic knockout of MST1/2.

A typical experimental workflow to cross-validate the effects of this compound with a genetic model involves parallel studies on wild-type animals treated with the compound and conditional knockout animals for Mst1/2.

Experimental_Workflow cluster_models Experimental Models cluster_analysis Analysis cluster_readouts Key Readouts WT_Xmu Wild-Type + this compound Biochem Biochemical Analysis (Western Blot) WT_Xmu->Biochem Histo Histological Analysis (IHC/IF) WT_Xmu->Histo Pheno Phenotypic Analysis WT_Xmu->Pheno Gene_Exp Gene Expression (qPCR/RNA-seq) WT_Xmu->Gene_Exp WT_Vehicle Wild-Type + Vehicle WT_Vehicle->Biochem WT_Vehicle->Histo WT_Vehicle->Pheno WT_Vehicle->Gene_Exp cKO Mst1/2 Conditional KO cKO->Biochem cKO->Histo cKO->Pheno cKO->Gene_Exp Control Control Littermates Control->Biochem Control->Histo Control->Pheno Control->Gene_Exp pLATS p-LATS1/2 Biochem->pLATS YAP_loc YAP/TAZ Localization Histo->YAP_loc Cell_prolif Cell Proliferation (Ki67, BrdU) Histo->Cell_prolif Apoptosis Apoptosis (TUNEL, Caspase-3) Histo->Apoptosis Target_genes Target Gene Expression (Ctgf, Cyr61) Gene_Exp->Target_genes

Caption: A generalized experimental workflow for cross-validating this compound with genetic models of MST1/2 knockout.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Western Blot for Phosphorylated LATS1/2

This protocol is essential for determining the direct biochemical effect of MST1/2 inhibition.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 30-50 µg of protein lysate on an 8% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-LATS1 (Ser909) and total LATS1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for YAP/TAZ Nuclear Localization

This method visualizes the downstream effects of Hippo pathway inhibition on the subcellular localization of YAP/TAZ.

  • Cell Culture and Treatment: Plate cells on glass coverslips and treat with this compound or vehicle as required. For tissue analysis, use paraffin-embedded or frozen sections.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibody against YAP/TAZ overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a confocal or fluorescence microscope.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells in tissue sections.

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Permeabilization: Treat sections with Proteinase K for 15-30 minutes at room temperature.

  • Labeling Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.

  • Washing: Wash the sections with PBS.

  • Detection: If using a fluorescent label, counterstain with DAPI and mount. If using a biotinylated label, follow with streptavidin-HRP and a chromogenic substrate.

  • Analysis: Quantify the percentage of TUNEL-positive cells by microscopy.

Conclusion

The pharmacological inhibitor this compound demonstrates a high degree of concordance with genetic models of Mst1/2 deletion in modulating the Hippo signaling pathway and its downstream cellular effects. The data presented in this guide supports the use of this compound as a reliable and effective tool for studying Hippo biology in a variety of contexts, offering a more flexible and temporally controlled alternative to genetic manipulation. For researchers in drug development, the consistent cross-validation with genetic models strengthens the rationale for targeting MST1/2 kinases for therapeutic intervention in diseases characterized by excessive apoptosis or impaired tissue regeneration.

References

Xmu-MP-1: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the MST1/2 inhibitor, Xmu-MP-1, in cellular and whole-organism models.

This compound, a potent and selective inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway, has emerged as a valuable research tool and a potential therapeutic agent.[1][2][3] Its ability to modulate the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has led to extensive investigation into its effects across various biological systems. This guide provides a detailed comparison of the in vitro and in vivo activities of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Quantitative Comparison of this compound Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, offering a clear comparison of its potency and efficacy in different contexts.

In Vitro Efficacy of this compound
ParameterCell Line/SystemEffectConcentration/Value
IC50 MST1 (recombinant)Inhibition of kinase activity71.1 ± 12.9 nM
MST2 (recombinant)Inhibition of kinase activity38.1 ± 6.9 nM
EC50 Namalwa, Raji, Ramos, Jurkat, Daudi (hematopoietic tumor cells)Inhibition of cell viability (72h)1.21 - 2.7 µM
Apoptosis Namalwa cellsConcentration-dependent increase in caspase 3/7 activitySignificant increase at 0.3 - 2.5 µM
Neonatal Rat Cardiomyocytes (NRCMs)Reduction of H₂O₂-induced apoptosis (TUNEL assay)Significant reduction at 1 - 5 µM
Neonatal Rat Cardiomyocytes (NRCMs)Increased cell survival (MTT assay) after H₂O₂ treatment25-30% increase at 3-5 µM
Cell Cycle Namalwa cellsArrest at G2/M phase (48h)Significant arrest at 0.6 µM
YAP Activation Neonatal Rat Cardiomyocytes (NRCMs)Increased YAP activity (luciferase reporter assay)>5-fold increase at 1 - 5 µM
In Vivo Efficacy of this compound
Animal ModelDisease/Injury ModelDosage and AdministrationKey Quantitative Outcomes
Mouse Pressure Overload-Induced Cardiac Hypertrophy (TAC model)1 mg/kg, intraperitoneal injection, every other day for 10 daysCardiac Function: Improved contractility. Histology: Reduced cardiomyocyte cross-sectional size and fibrosis.[2][4][5]
Mouse Acute and Chronic Liver Injury1 to 3 mg/kg, intraperitoneal injectionRegeneration: Augmented liver repair and regeneration.[6][7]
Mouse Dextran Sulfate Sodium (DSS)-Induced Colitis1 to 3 mg/kg, intraperitoneal injectionIntestinal Repair: Augmented intestinal repair.[6][7]
Mouse Ionizing Radiation-Induced InjuryNot specifiedHematopoiesis: Restored hematopoietic stem and progenitor cell functions; increased survival rate.[1][3]
Mouse Diabetes Mellitus (STZ-induced)Not specifiedSpermatogenesis: Trend towards improved spermatogenesis area, sperm concentration, and motility.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Hippo Signaling Pathway and the Role of this compound

The Hippo signaling pathway is a key regulator of tissue growth and apoptosis. In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. This compound inhibits MST1/2, thereby preventing this phosphorylation cascade, allowing YAP/TAZ to translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_core_kinase Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Target_Genes Target Genes (Proliferation, Survival) TEAD->Target_Genes YAP_TAZ_n->YAP_TAZ translocates from YAP_TAZ_n->TEAD Xmu_MP_1 This compound Xmu_MP_1->MST1_2 inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.

General Experimental Workflow for In Vitro Analysis of this compound

This workflow outlines a typical experimental procedure for assessing the in vitro effects of this compound on a specific cell line.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Hematopoietic tumor cells) start->cell_culture treatment Treatment with this compound (Varying concentrations and time points) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis (p-YAP, total YAP, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A generalized workflow for investigating the in vitro effects of this compound.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Cell Viability Assay (Using CellTiter 96® AQueous One Solution)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on hematopoietic cell lines.[1]

  • Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of appropriate culture medium.

  • Treatment: Add varying concentrations of this compound (e.g., 0.3, 0.6, 1.25, and 2.5 µM) or DMSO as a vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement: Record the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Using Caspase-Glo® 3/7 Assay)

This method quantifies caspase-3 and -7 activities, key markers of apoptosis.[1]

  • Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Treatment: Treat cells with desired concentrations of this compound or a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate for 30 seconds to 2 minutes. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the control to determine the fold change in caspase activity.

In Vivo Transverse Aortic Constriction (TAC) Model

This surgical procedure is used to induce pressure overload and subsequent cardiac hypertrophy in mice to study the protective effects of this compound.[2][4][5]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: Shave the chest area and disinfect the skin.

  • Incision: Make a small horizontal incision in the suprasternal notch.

  • Aortic Arch Exposure: Carefully dissect the surrounding tissue to expose the transverse aortic arch between the innominate and left common carotid arteries.

  • Constriction: Pass a 7-0 silk suture under the aortic arch. Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.

  • Needle Removal: Promptly remove the needle to create a constriction of a defined diameter.

  • Closure: Close the chest incision with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • Treatment: Administer this compound or vehicle control as per the experimental design (e.g., 1 mg/kg intraperitoneally every other day).

  • Analysis: After the treatment period, assess cardiac function using echocardiography and perform histological analysis of the heart tissue for hypertrophy and fibrosis.

This guide provides a foundational understanding of the dual in vitro and in vivo effects of this compound. The provided data and protocols are intended to facilitate further research into the therapeutic potential of targeting the Hippo pathway with this promising small molecule inhibitor.

References

Xmu-MP-1: A Comparative Analysis of its Efficacy in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Xmu-MP-1, a selective inhibitor of the Hippo signaling pathway kinases MST1 and MST2, across various cancer cell line models. The data presented is intended to inform researchers on its potential as a therapeutic agent, both as a standalone treatment and in combination with other chemotherapy drugs.

Mechanism of Action: Targeting the Hippo Pathway

This compound is a potent and reversible inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1] By inhibiting these upstream kinases in the Hippo signaling pathway, this compound prevents the phosphorylation of LATS1/2 and subsequently the phosphorylation of the downstream effector YAP.[1] This leads to the nuclear translocation of YAP, which is intended to promote cell growth and regeneration in normal tissues. However, in certain cancer contexts, particularly hematopoietic malignancies, the inhibition of MST1/2 by this compound has been shown to have a paradoxical anti-proliferative and pro-apoptotic effect.[2][3]

Hippo_Pathway cluster_nucleus Nucleus XmuMP1 This compound MST1_2 MST1/2 XmuMP1->MST1_2 Inhibits Apoptosis Apoptosis & Cell Cycle Arrest XmuMP1->Apoptosis Induces in hematopoietic cancer cells LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates Phospho_YAP p-YAP (Inactive) Cell_Growth Cell Growth & Survival Genes YAP->Cell_Growth Activates Nucleus Nucleus

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Efficacy of this compound in Various Cancer Cell Lines

This compound has demonstrated significant efficacy in hematopoietic cancer cell lines, while its effect on certain solid tumors, such as breast cancer, appears limited.

Quantitative Data Summary
Cell LineCancer TypeMetricValueReference
NamalwaBurkitt's LymphomaEC501.21 µM[2]
RajiBurkitt's LymphomaEC50~1.5 µM[2]
RamosBurkitt's LymphomaEC50~2.0 µM[2]
JurkatT-cell LeukemiaEC50~2.5 µM[2]
DaudiBurkitt's LymphomaEC502.7 µM[2]
HL-60Promyelocytic LeukemiaEC50> 10 µM[2]
K562Chronic Myelogenous LeukemiaEC50> 10 µM[2]
MDA-MB-231Breast AdenocarcinomaEC50Resistant[2]
MCF-7Breast AdenocarcinomaEC50Resistant[2]

Note: EC50 values were determined after 72 hours of treatment.

Comparison with Chemotherapeutic Agents

While direct comparisons with other MST1/2 inhibitors are not extensively documented, studies have shown that this compound can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin.

In a study on hematopoietic tumor cells, the combination of this compound with doxorubicin resulted in a synergistic cytotoxic effect.[3][4] This suggests that this compound may be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic agents and reducing off-target toxicity.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (MTS Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 30,000 cells/well for suspension cells or an appropriate density for adherent cells to ensure logarithmic growth during the experiment.[2]

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).[2]

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells.

Apoptosis Assay (Caspase 3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Plating: Cells are seeded in 96-well plates as described for the cell viability assay.[2]

  • Compound Treatment: Cells are treated with different concentrations of this compound and incubated for a designated time (e.g., 24 or 48 hours).[2]

  • Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to each well.

  • Incubation: The plate is incubated at room temperature for a period specified by the manufacturer (typically 30-60 minutes) to allow for substrate cleavage by active caspases.

  • Data Acquisition: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase A to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Experimental_Workflow cluster_assays Assays Start Start: Cancer Cell Culture Plating Cell Plating (96-well plates) Start->Plating Treatment Treatment with This compound Plating->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability Apoptosis Apoptosis (Caspase 3/7 Assay) Incubation->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Incubation->CellCycle Data Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data

Caption: A generalized workflow for in vitro testing of this compound.

Summary and Future Directions

This compound demonstrates significant and selective cytotoxic and cytostatic effects against hematopoietic cancer cell lines by inducing apoptosis and cell cycle arrest.[2] Its limited efficacy in the breast cancer cell lines tested suggests a context-dependent mechanism of action that warrants further investigation. The synergistic effects observed with doxorubicin highlight its potential in combination therapies for hematological malignancies.[3][4]

Future research should focus on elucidating the precise molecular determinants of sensitivity to this compound in different cancer types. Additionally, in vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. A direct comparison with other emerging Hippo pathway inhibitors would also be beneficial to benchmark its therapeutic potential.

References

Xmu-MP-1: A Comparative Analysis of its Therapeutic Potential in Regenerative Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel small molecule inhibitor, Xmu-MP-1, against standard therapeutic agents in the context of tissue regeneration, with a primary focus on liver injury and inflammatory bowel disease. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available preclinical data.

Introduction to this compound

This compound is a potent and selective inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2][3] By inhibiting MST1/2, this compound effectively blocks the downstream phosphorylation cascade that leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP).[1][4] The resulting activation and nuclear translocation of YAP promote the expression of genes involved in cell growth and proliferation, thereby enhancing tissue repair and regeneration.[1][5]

Comparative Analysis: this compound vs. Standard Treatments

This section provides an indirect comparison of this compound with standard-of-care treatments for acute liver failure and inflammatory bowel disease, based on data from separate preclinical and clinical studies.

Liver Regeneration (Acute Liver Failure Model)

Standard Treatment: N-acetylcysteine (NAC)

N-acetylcysteine is a widely used medication for non-acetaminophen-induced acute liver failure, primarily due to its antioxidant properties and its role in replenishing glutathione stores.[6] However, its efficacy remains a subject of debate.[6]

This compound

In preclinical models of liver injury, such as partial hepatectomy, this compound has demonstrated a significant ability to promote liver regeneration.[1][7]

Quantitative Data Summary:

Treatment GroupModelKey Efficacy EndpointResultSource
This compound Mouse Partial HepatectomyLiver-to-body weight ratio recoverySignificantly augmented compared to vehicle[1]
This compound Mouse Partial HepatectomyHepatocyte proliferation (Ki67 staining)Increased hepatocyte proliferation[8]
N-acetylcysteine (NAC) Clinical Meta-Analysis (Non-acetaminophen ALF)Overall SurvivalOdds Ratio: 1.77 (95% CI: 1.3-2.41) vs. control[9]
N-acetylcysteine (NAC) Clinical Trial (Non-acetaminophen ALF)Transplant-Free Survival (Grades I-II Encephalopathy)52% (NAC) vs. 30% (placebo)[10]
N-acetylcysteine (NAC) Clinical Meta-Analysis (Non-acetaminophen ALF)Transplant-Free SurvivalOdds Ratio: 2.85 (95% CI: 2.11-3.85) vs. control[9]

Note: The data presented for this compound is from preclinical animal models, while the data for N-acetylcysteine is from human clinical trials and meta-analyses. Direct comparison is not possible.

Intestinal Regeneration (Inflammatory Bowel Disease Model)

Standard Treatment: Corticosteroids

Corticosteroids, such as prednisone and budesonide, are the cornerstone for inducing remission in patients with moderate to severe inflammatory bowel disease (IBD) by suppressing the immune system and reducing inflammation.[11]

This compound

Preclinical studies using the dextran sulfate sodium (DSS)-induced colitis model in mice have shown that this compound can ameliorate intestinal injury and promote epithelial regeneration.[1]

Quantitative Data Summary:

Treatment GroupModelKey Efficacy EndpointResultSource
This compound Mouse DSS-Induced ColitisDisease Activity Index (DAI)Significantly reduced compared to vehicle[12]
This compound Mouse DSS-Induced ColitisColon LengthSignificantly preserved compared to vehicle[12]
Corticosteroids (Budesonide) Clinical Trial (Mild-to-moderate Ulcerative Colitis)Combined Clinical, Endoscopic, and Histological RemissionStatistically significant increase vs. placebo[11]
Corticosteroids (Systemic) Clinical Review (Acute Severe Colitis)Overall Response Rate67%[11]
Corticosteroids Clinical Trial Meta-Analysis (UC & CD)Corticosteroid-Free Remission (Placebo)UC: 9.7%, CD: 19.1%[13]

Note: The data for this compound is from a preclinical animal model, while the data for corticosteroids is from human clinical trials. A direct comparison cannot be made.

Signaling Pathways and Mechanisms of Action

This compound and the Hippo Signaling Pathway

This compound's therapeutic effect is mediated through the inhibition of the Hippo signaling pathway. In a resting state, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic retention of YAP, thereby preventing cell proliferation. By inhibiting MST1/2, this compound disrupts this cascade, allowing YAP to translocate to the nucleus and initiate the transcription of pro-regenerative genes.[2][3][5]

Hippo_Pathway cluster_nucleus XmuMP1 This compound MST1_2 MST1/2 XmuMP1->MST1_2 inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates YAP_P p-YAP YAP->YAP_P Gene_Expression Pro-regenerative Gene Expression YAP->Gene_Expression activates Nucleus Nucleus

Caption: Mechanism of this compound action on the Hippo signaling pathway.

Standard Treatment Mechanisms

N-acetylcysteine (NAC) in Acute Liver Failure: NAC is believed to work by replenishing hepatic glutathione stores, which are crucial for detoxifying reactive oxygen species and certain drug metabolites. It also has anti-inflammatory and vasodilatory effects that may improve microcirculation in the liver.[6]

Corticosteroids in Inflammatory Bowel Disease: Corticosteroids exert broad anti-inflammatory effects by inhibiting the transcription of pro-inflammatory cytokines and inducing apoptosis in activated immune cells.[11]

Standard_Treatments cluster_NAC N-acetylcysteine (ALF) cluster_Corticosteroids Corticosteroids (IBD) NAC NAC GSH Glutathione Stores NAC->GSH replenishes Inflammation_ALF Inflammation NAC->Inflammation_ALF reduces ROS Reactive Oxygen Species GSH->ROS neutralizes Corticosteroids Corticosteroids Immune_Cells Activated Immune Cells Corticosteroids->Immune_Cells induces apoptosis Cytokines Pro-inflammatory Cytokines Corticosteroids->Cytokines inhibits production

Caption: Simplified mechanisms of action for NAC and Corticosteroids.

Experimental Protocols

Mouse Model of Partial Hepatectomy

This model is a standard procedure to study liver regeneration.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Isoflurane inhalation.

  • Procedure:

    • A midline laparotomy is performed to expose the liver.

    • The median and left lateral liver lobes are ligated at their base with a suture.

    • The ligated lobes, constituting approximately 70% of the total liver mass, are excised.

    • The abdominal wall and skin are closed with sutures.

  • This compound Administration: this compound is typically administered via intraperitoneal injection at a dose of 1-3 mg/kg.[1]

  • Post-operative Monitoring: Animals are monitored for recovery, and liver tissue is harvested at various time points (e.g., 48, 72 hours) for analysis of regeneration markers (e.g., liver-to-body weight ratio, Ki67 staining).[7][8]

Partial_Hepatectomy_Workflow Start Start Anesthesia Anesthesia (Isoflurane) Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ligation Ligation of Median & Left Lobes Laparotomy->Ligation Excision 70% Liver Excision Ligation->Excision Closure Abdominal Closure Excision->Closure Treatment This compound or Vehicle (IP) Closure->Treatment Monitoring Post-op Monitoring Treatment->Monitoring Analysis Harvest & Analyze Liver Tissue Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for the mouse partial hepatectomy model.

Mouse Model of DSS-Induced Colitis

This model is widely used to mimic the pathology of ulcerative colitis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis:

    • Mice are provided with drinking water containing 2-5% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) for 5-7 days.[14][15]

    • This is followed by a period of regular drinking water to allow for recovery and observation of chronic inflammation if desired.

  • This compound Administration: this compound can be administered via intraperitoneal injection during or after the DSS treatment period.

  • Monitoring and Analysis:

    • Disease Activity Index (DAI) is scored daily, which includes body weight loss, stool consistency, and presence of blood in the stool.[14]

    • At the end of the experiment, colons are excised, and their length is measured (a shorter colon indicates more severe inflammation).

    • Histological analysis is performed to assess tissue damage and inflammatory cell infiltration.[16][17]

DSS_Colitis_Workflow Start Start DSS_Admin DSS Administration (in drinking water, 5-7 days) Start->DSS_Admin Daily_Monitoring Daily Monitoring (Weight, Stool, Blood) DSS_Admin->Daily_Monitoring Sacrifice Sacrifice DSS_Admin->Sacrifice Treatment This compound or Vehicle (IP) Daily_Monitoring->Treatment Recovery Recovery Period (optional, regular water) Treatment->Recovery Recovery->Sacrifice Analysis Analysis (Colon length, Histology) Sacrifice->Analysis End End Analysis->End

Caption: Experimental workflow for the DSS-induced colitis model.

Conclusion

This compound represents a promising therapeutic candidate for promoting tissue regeneration in both the liver and the intestine. Its targeted mechanism of action, through the inhibition of the Hippo pathway, offers a novel approach compared to the broader, less specific mechanisms of standard treatments like N-acetylcysteine and corticosteroids. While direct comparative data is currently lacking, the preclinical evidence for this compound is compelling. Further investigation, including well-designed head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in regenerative medicine. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research and development efforts.

References

Safety Operating Guide

Proper Disposal Procedures for Xmu-MP-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Xmu-MP-1, a potent and selective MST1/2 kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be familiar with its characteristics and the associated disposal requirements. While one safety data sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, treating this compound with caution and following stringent disposal protocols is imperative.

Quantitative Safety Data

A summary of key quantitative data for this compound is provided below for easy reference. This information is crucial for safe handling and the preparation of stock solutions.

PropertyValueSource
Molecular Weight 416.48 g/mol [1]
Solubility in DMSO 8 mg/mL to 83 mg/mL[2][3]
Solubility in Ethanol Approximately 0.5 mg/mL[4]
Solubility in DMF Approximately 2 mg/mL[4][5]
Storage Temperature (Solid) -20°C[4][6]
Storage Temperature (in Solvent) -80°C[1][7]
Stability (Solid at -20°C) ≥ 4 years[4]

Experimental Protocols for Safe Handling and Disposal

The following protocols provide detailed methodologies for handling and disposing of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Spill and Accidental Release Measures

In the event of a spill, follow these steps:

  • Ensure adequate ventilation [1].

  • Avoid breathing dust, vapors, or mist [1].

  • Wear full personal protective equipment [1].

  • For solid spills: Pick up the material mechanically. Avoid creating dust.

  • For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials in a suitable, labeled container for disposal according to the procedures outlined below[1].

  • Prevent the spill from entering drains or water courses [1].

Disposal of Unused this compound and Contaminated Materials

All waste containing this compound, including unused product and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous waste.

  • Collect all this compound waste in a clearly labeled, sealed container.

  • Dispose of the contents and container to an approved waste disposal plant[1]. It is recommended to contact a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.

  • A recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1]. However, this should only be performed by qualified professionals in a permitted facility.

  • Do not allow this compound to enter sewers or surface/ground water due to its high toxicity to aquatic life[1].

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid this compound Waste and Contaminated Materials A->B C Collect Liquid this compound Waste (e.g., in solvent) A->C D Place in a Labeled, Sealed Hazardous Waste Container B->D C->D E Store Temporarily in a Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Service E->F G Transport to an Approved Waste Disposal Plant F->G H Final Disposal via Chemical Incineration G->H

Caption: A flowchart illustrating the proper disposal procedure for this compound waste.

References

Comprehensive Safety and Handling Guide for Xmu-MP-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Xmu-MP-1. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Hazard Assessment and GHS Classification

Safety data for this compound presents conflicting classifications. While one Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. A third source advises treating the material as hazardous until more information is available[2].

Recommendation: Due to these discrepancies, users should adopt a conservative approach and handle this compound with the assumption of the higher hazard classification.

Hazard Classification Source 1 (Cayman Chemical) Source 2 (DC Chemicals)[1]
GHS Classification Not ClassifiedAcute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Acute Aquatic Toxicity (Category 1) , H400: Very toxic to aquatic life. Chronic Aquatic Toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects.
Signal Word NoneNot specified
Hazard Pictograms NonePictogram for "Harmful" and "Hazardous to the aquatic environment" recommended based on H-statements.
Hazard Statements NoneH302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

Based on the more stringent hazard assessment, the following PPE is required for handling this compound.

Protection Type Routine Laboratory Operations Spill or Emergency Situations
Hand Protection Chemical-resistant gloves (e.g., nitrile). Change gloves if contaminated.[3]Double-gloving with chemical-resistant outer gloves.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or splash goggles.[3]Splash-proof, indirect, or non-vented safety goggles and a full-face shield.[3]
Body Protection Fully buttoned laboratory coat.[4]Chemical-resistant apron or coveralls over a lab coat.
Footwear Closed-toe shoes.[4]Chemical-resistant boots with steel toe and shank.[5]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.Air-purifying respirator with appropriate cartridges if aerosols may be generated outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedures

3.1. Engineering Controls

  • Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

3.2. Receiving and Storage

  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are:

    • Powder: -20°C for up to 3 years.[6]

    • In Solvent: -80°C for up to 2 years.[1][6]

3.3. Preparation of Stock Solutions this compound is supplied as a solid and is soluble in organic solvents like DMSO.[2][7]

  • Pre-Purge: Purge the vial and the solvent of choice with an inert gas (e.g., argon or nitrogen) to prevent degradation.[2]

  • Dissolution: Add the desired volume of solvent to the vial containing the solid this compound. Sonication may be required to fully dissolve the compound.[2]

  • Verification: Ensure the solution is clear and free of particulates before use.

  • Storage: Store the stock solution at -80°C in a tightly sealed container.

Solvent Solubility
DMSO ~83 mg/mL (199.28 mM)[7]
Dimethyl formamide ~2 mg/mL[2]
Ethanol ~0.5 mg/mL[2]

Emergency Procedures

4.1. First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

4.2. Spill Cleanup

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation and wear the appropriate PPE as outlined in the emergency section of the table above.

  • Mechanically pick up the spilled solid (e.g., by carefully sweeping or using a HEPA-filtered vacuum). Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Place all contaminated materials into a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

  • Waste Disposal: Dispose of this compound and any contaminated materials (e.g., empty containers, used gloves, absorbent materials) through an approved waste disposal plant.[1] Do not allow the substance to enter sewers or surface/ground water.

  • Contaminated Materials: All disposable PPE and cleanup materials should be collected in a sealed, labeled hazardous waste container.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of the MST1 and MST2 kinases, which are central components of the Hippo signaling pathway. By inhibiting MST1/2, this compound prevents the phosphorylation cascade that ultimately leads to the degradation of the transcriptional co-activator YAP. This results in the nuclear translocation and activation of YAP, promoting cell proliferation and tissue regeneration.[6][8]

Xmu_MP_1_Pathway cluster_nucleus Nucleus XmuMP1 This compound MST1_2 MST1/2 XmuMP1->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates YAP_p p-YAP (Inactive) YAP->YAP_p YAP_nuc YAP YAP->YAP_nuc Translocation Degradation Cytoplasmic Degradation YAP_p->Degradation Nucleus Nucleus Gene_Expression Gene Expression (Proliferation, Regeneration) YAP_nuc->Gene_Expression Activate TEAD TEAD TEAD->Gene_Expression Activate

Fig 1. This compound inhibits the Hippo pathway, activating YAP.

Experimental Protocols and Data

7.1. Key Quantitative Data

Parameter Value Source
IC₅₀ vs. MST1 71.1 nM[6][7]
IC₅₀ vs. MST2 38.1 nM[6][7]
Molecular Weight 416.48 g/mol [1][6]
Appearance Light yellow to yellow solid[6]
In Vivo Dosage (mice) 1 - 3 mg/kg (intraperitoneal injection)[6][7]
Rat Pharmacokinetics Half-life: 1.2 hours; Bioavailability: 39.5%[7]

7.2. Protocol: Preparation of this compound for In Vivo Administration

This protocol is adapted from methodologies reported for administering this compound in mice.[7][9][10]

Objective: To prepare a clear, injectable solution of this compound for intraperitoneal administration in a rodent model.

Materials:

  • This compound powder

  • DMSO (fresh, anhydrous)

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure (for a 1 mg/mL final solution):

  • Prepare Stock Solution: Prepare an 8 mg/mL stock solution of this compound in fresh DMSO. Ensure it is fully dissolved.

  • Vehicle Preparation (1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 50 µL of the 8 mg/mL this compound stock solution (from step 1) to the PEG300.

    • Vortex thoroughly until the solution is clear and homogenous.

  • Add Surfactant:

    • Add 50 µL of Tween 80 to the mixture.

    • Vortex again until the solution is clear.

  • Final Dilution:

    • Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.

    • The final concentrations will be: 0.4 mg/mL this compound in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.

  • Administration:

    • The mixed solution should be used immediately for optimal results.[7]

    • Administer via intraperitoneal (i.p.) injection at the desired dosage (e.g., 1 mg/kg).[7][9]

Note: This protocol yields a 0.4 mg/mL solution. To achieve a 1 mg/kg dose in a 25g mouse, you would inject 62.5 µL. Adjust volumes accordingly for different final concentrations and animal weights. A vehicle-only control (containing all components except this compound) should be prepared and administered to a control group of animals.[9][10]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。